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  • Product: Ethyl 2-phenyl-2-piperidinoacetate
  • CAS: 7550-06-3

Core Science & Biosynthesis

Foundational

Ethyl 2-phenyl-2-piperidinoacetate basic properties

An In-Depth Technical Guide to Ethyl 2-phenyl-2-piperidinoacetate: Core Properties and Scientific Insights For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-phenyl-2-piperidinoacetate,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-phenyl-2-piperidinoacetate: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-phenyl-2-piperidinoacetate, more commonly known as ethylphenidate, is a synthetic molecule belonging to the piperidine class of compounds. It is a close structural analog of methylphenidate, a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Ethylphenidate itself has gained attention within the scientific community as a research chemical and as a metabolite formed through the transesterification of methylphenidate when co-ingested with ethanol.[2][3] This guide provides a comprehensive overview of the fundamental properties of ethylphenidate, offering a technical resource for professionals in drug discovery and development.

Physicochemical Properties

Ethylphenidate is a chiral compound with two stereocenters, leading to four possible stereoisomers. The biological activity is primarily associated with the (R,R)-stereoisomer.[2] The compound is typically available as a hydrochloride salt to enhance its stability and solubility.

PropertyValueSource
IUPAC Name ethyl 2-phenyl-2-piperidin-2-ylacetate[1][4][5]
Synonyms Ethylphenidate, EPH, Ritalinic Acid Ethyl Ester[6]
CAS Number 57413-43-1 (free base), 19716-79-1 (hydrochloride)[1][7]
Molecular Formula C₁₅H₂₁NO₂ (free base), C₁₅H₂₂ClNO₂ (hydrochloride)[1][7]
Molecular Weight 247.33 g/mol (free base), 283.79 g/mol (hydrochloride)[1][8]
Melting Point 197-199 °C (hydrochloride)[9]
Solubility Freely soluble in water, soluble in ethanol (hydrochloride)[10]

Synthesis and Purification

The synthesis of ethylphenidate typically involves the esterification of ritalinic acid (2-phenyl-2-(piperidin-2-yl)acetic acid). A common laboratory-scale synthesis is outlined below.

Diagram of Synthesis Workflow

Synthesis General Synthesis of Ethylphenidate HCl Methylphenidate_HCl Methylphenidate HCl Hydrolysis Hydrolysis (e.g., HCl) Methylphenidate_HCl->Hydrolysis Ritalinic_Acid Ritalinic Acid Hydrolysis->Ritalinic_Acid Esterification Esterification (Ethanolic HCl, Reflux) Ritalinic_Acid->Esterification Ethylphenidate_HCl Ethylphenidate HCl Esterification->Ethylphenidate_HCl

Caption: General synthesis of ethylphenidate HCl.

Experimental Protocol: Synthesis of Ethylphenidate Hydrochloride from Ritalinic Acid

This protocol is a generalized representation and should be adapted and optimized with appropriate safety precautions.

  • Hydrolysis of Methylphenidate (if starting from this precursor): Methylphenidate hydrochloride is hydrolyzed to ritalinic acid. This is typically achieved by refluxing with a strong acid like hydrochloric acid.[2][4]

  • Esterification: Ritalinic acid is then esterified to form ethylphenidate. This is commonly done by refluxing the ritalinic acid in ethanol that has been saturated with hydrogen chloride gas.[8]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude ethylphenidate hydrochloride can be purified by recrystallization, typically from a solvent mixture such as ethanol/ether, to yield a white solid.[9]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of synthesized ethylphenidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ethylphenidate. The presence of the ethyl group clearly distinguishes it from methylphenidate.[2]

¹H NMR Data (in CDCl₃) for Ethylphenidate HCl [2]

Chemical Shift (ppm)MultiplicityAssignment
1.20t-OCH₂CH
4.29m-OCH ₂CH₃

¹³C NMR Data (in CDCl₃) for Ethylphenidate HCl [2]

Specific chemical shift values for all carbons are detailed in the "Ethylphenidate: An Analytical Profile" publication. The key distinguishing signals are those of the ethyl ester group.

Infrared (IR) Spectroscopy

The IR spectrum of ethylphenidate hydrochloride is very similar to that of methylphenidate hydrochloride.[2] Key absorptions include those corresponding to the carbonyl (C=O) stretch of the ester and the N-H stretch of the piperidine ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of ethylphenidate shows a weak molecular ion peak. The fragmentation pattern is characterized by a base peak at m/z 84, corresponding to the piperidinium ion, and another significant ion at m/z 91 (tropylium ion).[2] An ion at m/z 164 represents the ethyl phenylacetate moiety.[2]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of ethylphenidate and for its quantification in various matrices.

Illustrative HPLC Method

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[11]

  • Mobile Phase: A mixture of acetonitrile, methanol, and an acidic buffer (e.g., 0.1% formic acid) in a ratio of 45:45:10 (v/v/v).[11]

  • Detection: UV detection at 220 nm.[11]

  • Retention Time: The retention time for ethylphenidate under these conditions is approximately 5.7 minutes.[11]

Pharmacological Profile

Ethylphenidate's primary mechanism of action is as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Mechanism of Action Diagram

Pharmacology Ethylphenidate's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine Dopamine Dopamine->DAT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Ethylphenidate Ethylphenidate Ethylphenidate->DAT Blocks Ethylphenidate->NET Blocks

Caption: Ethylphenidate blocks dopamine and norepinephrine transporters.

Transporter Binding Affinity

The potency of ethylphenidate at the dopamine and norepinephrine transporters has been quantified in vitro, with the (+)-enantiomer showing significantly higher activity.

CompoundTransporterIC₅₀ (nM)Source
(+)-EthylphenidateDopamine (DAT)27[6][9]
(-)-EthylphenidateDopamine (DAT)1730[6][9]
CocaineDopamine (DAT)367[6][9]

Safety and Handling

Ethylphenidate is a psychoactive substance and should be handled with appropriate precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Toxicity: Specific toxicity data for ethylphenidate is limited. However, as a structural analog of methylphenidate, it is expected to have stimulant effects. Harmful if swallowed.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place.[13]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[14]

Conclusion

Ethyl 2-phenyl-2-piperidinoacetate is a compound of significant interest to the scientific community due to its structural relationship to methylphenidate and its distinct pharmacological profile. A thorough understanding of its basic properties, synthesis, and analytical characterization is essential for researchers working with this molecule. This guide provides a foundational overview to support further investigation and application in the fields of medicinal chemistry, pharmacology, and drug development.

References

  • Casale, J. F., & Hays, P. A. (2011). Ethylphenidate: An Analytical Profile. Microgram Journal, 8(2), 59-62. [Link]

  • Patrick, K. S., Williard, R. L., Van Wert, A. L., Dowd, J. P., Oatis, J. E., & Middaugh, L. D. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Journal of medicinal chemistry, 48(8), 2876–2881. [Link]

  • PubChem. (n.d.). Methylphenidate. National Center for Biotechnology Information. Retrieved from [Link]

  • Markowitz, J. S., DeVane, C. L., Boulton, D. W., Nahas, Z., Risch, S. C., & Patrick, K. S. (2014). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of clinical psychopharmacology, 34(5), 620–626. [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) ethylphenidate HCl and (b) methylphenidate HCl. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylphenidate. Retrieved from [Link]

  • Patrick, K. S., Williard, R., Vanwert, A., Dowd, J., Oatis, J. E., & Middaugh, L. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Journal of medicinal chemistry, 48(8), 2876-2881. [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Retrieved from [Link]

  • PubChem. (n.d.). Ethylphenidate. National Center for Biotechnology Information. Retrieved from [Link]

  • Liechti, M. E., et al. (2017). Pharmacological profile of methylphenidate-based designer drugs. Neuropharmacology, 112, 133-141. [Link]

  • ResearchGate. (n.d.). Synthetic route for ethylphenidate. Retrieved from [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(2), PL231-PL239. [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • Patrick, K. S., Williard, R., Vanwert, A., Dowd, J., Oatis, J. E., & Middaugh, L. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. ACS Publications. [Link]

  • Huestis, M. A., & Smith, M. L. (1984). Gas chromatographic/mass spectrometric analysis of methylphenidate (ritalin) in serum. Journal of analytical toxicology, 8(1), 21–24. [Link]

  • Spectrum Pharmacy Products. (2022, August 25). Safety Data Sheet: METHYLPHENIDATE HYDROCHLORIDE (CII), USP. Retrieved from [Link]

  • Lalande, M., Wilson, D. L., & McGilveray, I. J. (1987). HPLC Determination of Methylphenidate in Human Plasma. Journal of Liquid Chromatography, 10(12), 2257-2266. [Link]

  • Safety Data Sheet. (n.d.). Methylphenidate Hydrochloride. Retrieved from [Link]

  • Exposome-Explorer. (2012, June 27). Safety Data Sheet: Methylphenidate Hydrochloride. Retrieved from [Link]

  • S. M. M. Riyaz, et al. (2013). Development and Validation of RP-HPLC Method for the determination of Methylphenidate Hydrochloride in API. International Journal of PharmTech Research, 5(4), 1599-1605. [Link]

  • mzCloud. (2016, July 14). Ethylphenidate. Retrieved from [Link]

  • Gatley, S. J., et al. (1996). Affinities of Methylphenidate Derivatives for Dopamine, Norepinephrine and Serotonin Transporters. AMiner. [Link]

  • PubChem. (n.d.). Ethylphenidate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wada, M., Abe, K., et al. (2011). HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. Analytical and Bioanalytical Chemistry, 400(4), 1025-1032. [Link]

  • Chemsrc. (n.d.). methylphenidate hydrochloride. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methylphenidate (CAS 113-45-1). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 2-phenyl-2-piperidinoacetate (Ethylphenidate)

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-phenyl-2-piperidinoacetate, more commonly known as ethylphenidate, is a synthetic piperidine-based stimulant of the phenidate class.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-phenyl-2-piperidinoacetate, more commonly known as ethylphenidate, is a synthetic piperidine-based stimulant of the phenidate class.[1][2] Structurally, it is a close analogue of methylphenidate (Ritalin®), a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[3] Ethylphenidate itself has garnered significant interest within the scientific community, not only as a research chemical but also as an active metabolite formed in vivo through the hepatic transesterification of methylphenidate when co-ingested with ethanol.[1][4][5] This guide provides a comprehensive technical overview of ethylphenidate, encompassing its chemical properties, synthesis, pharmacology, analytical methodologies, and safety profile, intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and forensic science.

Chemical and Physical Properties

Ethylphenidate is a chiral molecule, possessing two stereocenters, which results in four possible stereoisomers. The biological activity of these isomers can vary significantly. The compound is typically encountered as a hydrochloride salt to improve its stability and solubility.

PropertyValueSource
IUPAC Nameethyl 2-phenyl-2-(piperidin-2-yl)acetate[1]
Other NamesEthylphenidate, EPH[6]
Molecular FormulaC₁₅H₂₁NO₂[1][2]
Molar Mass247.338 g·mol⁻¹[1]
CAS Number57413-43-1[6]
AppearanceWhite crystalline solid (as hydrochloride salt)
SolubilitySoluble in methanol and water[7]

Synthesis of Ethylphenidate Hydrochloride

The synthesis of ethylphenidate can be achieved through various routes. One common laboratory-scale method involves the esterification of ritalinic acid, which is obtained from the hydrolysis of methylphenidate.[4] A more direct, one-pot synthesis for the chiral form, dexethylphenidate hydrochloride, has also been described, offering a greener and more efficient pathway.[7]

Experimental Protocol: One-Pot Synthesis of Dexethylphenidate Hydrochloride[7]

This protocol outlines the synthesis starting from d-threo-2-phenyl-2-(piperidin-2-yl)acetamide.

Reagents and Materials:

  • d-threo-2-phenyl-2-(piperidin-2-yl)acetamide

  • Ethanol

  • Sulfuric acid

  • Dichloromethane

  • Sodium hydroxide solution (caustic soda lye)

  • Isopropanol

  • Isopropanolic hydrochloric acid

  • n-Butanol

  • Activated charcoal

  • Standard laboratory glassware

  • Heating and cooling apparatus

  • Vacuum filtration setup

Step-by-Step Procedure:

  • Esterification:

    • In a suitable reaction vessel, cool a mixture of ethanol (500 ml) and d-threo-2-phenyl-2-(piperidine-2-yl)acetamide (100 g, 1.0 mole) to 2–8°C.

    • Slowly add sulfuric acid (224.4 g, 5.0 mole) over 30–40 minutes, maintaining the temperature.

    • Heat the reaction mixture to 80-95°C for 15–30 minutes, then maintain at reflux for 30 hours, distilling off some ethanol.

    • Continue to reflux for an additional 5 hours.

    • Concentrate the reaction mixture under vacuum at 70-75°C.

  • Work-up and Extraction:

    • Cool the resulting thick residue to 20–25°C and add water (1000 ml).

    • Adjust the pH to 11–12.5 with caustic soda lye.

    • Extract the aqueous layer twice with dichloromethane (2 x 200 ml).

  • Salt Formation and Purification:

    • Combine the organic extracts and treat with activated charcoal.

    • Filter the mixture and concentrate under vacuum at 35–40°C to obtain a crude oily mass of dexethylphenidate free base.

    • Dissolve the crude product in isopropanol (900 ml) and cool to 5–10°C.

    • Add isopropanolic hydrochloric acid (80 g, 1.1 mole).

    • Heat the mixture to 55–65°C, then cool to 0–5°C to precipitate the hydrochloride salt.

    • Collect the solid by vacuum filtration and wash with isopropanol to yield crude dexethylphenidate hydrochloride.

  • Final Recrystallization:

    • Heat a mixture of n-butanol (540 ml) and the crude dexethylphenidate hydrochloride (90 g) to 110–120°C for 10–15 minutes.

    • Cool the solution to allow for recrystallization.

    • Collect the pure dexethylphenidate hydrochloride by vacuum filtration, wash with n-butanol (90 ml), and dry under vacuum at 75–80°C.

Synthesis Workflow Diagram

G cluster_esterification Step 1: Esterification cluster_workup Step 2: Work-up & Extraction cluster_salt_formation Step 3: Salt Formation & Purification cluster_recrystallization Step 4: Recrystallization A d-threo-2-phenyl-2-(piperidin-2-yl)acetamide + Ethanol B Add H₂SO₄ at 2-8°C A->B C Reflux at 80-95°C B->C D Concentrate under vacuum C->D E Add H₂O and adjust pH to 11-12.5 D->E F Extract with Dichloromethane E->F G Treat with Activated Charcoal F->G H Concentrate to crude oil G->H I Dissolve in Isopropanol H->I J Add Isopropanolic HCl I->J K Precipitate and filter J->K L Recrystallize from n-Butanol K->L M Filter and Dry L->M N Pure Dexethylphenidate HCl M->N

Caption: One-pot synthesis workflow for dexethylphenidate hydrochloride.

Biochemical and Pharmacological Profile

Mechanism of Action

Ethylphenidate functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its primary mechanism of action is the blockade of the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][8] This enhanced dopaminergic and noradrenergic signaling in the brain is responsible for its stimulant effects.[3]

Studies have shown that the d-threo enantiomer of ethylphenidate (d-EPH) is significantly more potent than the l-threo enantiomer (l-EPH) at inhibiting dopamine reuptake.[8] The binding affinity (Ki) of d-EPH for DAT is 230 nM, compared to 161 nM for d-methylphenidate (d-MPH).[8] Notably, d-EPH exhibits a greater selectivity for DAT over NET compared to d-MPH.[8]

Mechanism of Action Diagram

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Vesicles Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release DAT Dopamine Transporter (DAT) Dopamine_cleft->DAT Reuptake Receptor Dopamine Receptors Dopamine_cleft->Receptor Binding Signal Postsynaptic Signal Receptor->Signal Binding Ethylphenidate Ethylphenidate Ethylphenidate->DAT Blocks

Sources

Foundational

Introduction: Contextualizing Ethyl 2-phenyl-2-piperidinoacetate

An In-Depth Technical Guide to the In Vitro Metabolism of Ethyl 2-phenyl-2-piperidinoacetate For Researchers, Scientists, and Drug Development Professionals Ethyl 2-phenyl-2-piperidinoacetate, commonly known as ethylphen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Metabolism of Ethyl 2-phenyl-2-piperidinoacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-phenyl-2-piperidinoacetate, commonly known as ethylphenidate, is a psychoactive substance and a close structural analog of methylphenidate, a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its emergence is notable in two distinct contexts: as a designer drug and as a metabolite formed in vivo when methylphenidate and ethanol are co-ingested through a process of hepatic transesterification.[1][3][4][5] Understanding the metabolic fate of ethylphenidate is paramount for several scientific disciplines. For drug development professionals, it informs the design of safer analogs and predicts potential drug-drug interactions. For toxicologists and forensic scientists, it is crucial for identifying unique biomarkers of exposure and interpreting analytical findings in clinical and post-mortem investigations.

This guide provides a comprehensive technical overview of the in vitro metabolism of ethylphenidate, synthesizing current scientific understanding with practical, field-proven experimental protocols. We will delve into the metabolic pathways, the specific enzymatic systems responsible for its biotransformation, and the methodologies required to rigorously study these processes in a laboratory setting.

Section 1: The Metabolic Fate of Ethylphenidate

The biotransformation of ethylphenidate is primarily a Phase I-driven process. In vitro investigations utilizing human liver microsomes and cytosol have revealed that the molecule undergoes several key modifications, while Phase II conjugation metabolites have not been detected.[6] The metabolic landscape is characterized by two major competing pathways: ester hydrolysis and oxidative metabolism.

Phase I Metabolic Pathways

Ester Hydrolysis: The most significant metabolic route for ethylphenidate, analogous to its parent compound methylphenidate, is the hydrolysis of its ethyl ester moiety. This reaction cleaves the ester bond to yield the pharmacologically inactive metabolite, ritalinic acid.[7][8][9] This process is predominantly mediated by carboxylesterase 1 (CES1), an enzyme highly expressed in the liver.[3][10][11] It is critical to note that this hydrolysis can also occur non-enzymatically, a factor that must be controlled for in experimental designs to avoid misinterpretation of results.[6][8]

Oxidative Metabolism (CYP450-Mediated): Concurrent with hydrolysis, ethylphenidate is a substrate for the cytochrome P450 (CYP) mixed-function oxidase system. This pathway generates a portfolio of more polar metabolites destined for excretion. The primary oxidative attack is hydroxylation, occurring at various positions on the molecule.[6]

  • Primary Metabolites: The initial oxidative step involves mono-hydroxylation, principally on the piperidine ring, leading to the formation of two primary mono-hydroxylated metabolites.[6][8]

  • Secondary Metabolites: These primary metabolites can undergo further biotransformation, including subsequent dehydration and ring-opening, followed by an additional hydroxylation event, resulting in a cascade of secondary metabolites.[6]

To date, a total of seven Phase I oxidative metabolites have been identified in vitro.[6] Interestingly, unlike methylphenidate, hydroxylation on the aromatic phenyl ring has not been reported for ethylphenidate.[8]

Non-Enzymatic Transformations

A crucial consideration in the study of ethylphenidate is its potential for non-enzymatic degradation and transformation. In vitro, particularly in the presence of methanol (a common laboratory solvent), ethylphenidate can undergo hydrolysis to ritalinic acid and trans-esterification to methylphenidate.[6][8] This underscores the necessity of carefully designed control experiments to differentiate true enzymatic metabolism from chemical artifacts. Consequently, the presence of ritalinic acid or methylphenidate in a sample cannot be exclusively attributed to the metabolism of ethylphenidate, as ritalinic acid is a metabolite of both, and methylphenidate is a drug in its own right.[6]

Diagram 1: Metabolic Pathways of Ethylphenidate

digraph "Ethylphenidate Metabolism" {
  graph [bgcolor="#F1F3F4", fontname="Arial", splines=ortho, nodesep=0.8];
  node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial", color="#5F6368"];

// Nodes EPH [label="Ethylphenidate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RA [label="Ritalinic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MPH [label="Methylphenidate", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; M1 [label="Mono-hydroxylated Metabolites\n(Primary)", fillcolor="#34A853", fontcolor="#FFFFFF"]; M2 [label="Secondary Metabolites\n(Dehydrated, Ring-Opened,\nHydroxylated)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges EPH -> RA [label="Hydrolysis\n(CES1 & Non-Enzymatic)"]; EPH -> MPH [label="Trans-esterification\n(Non-Enzymatic)"]; EPH -> M1 [label="Oxidation (CYP450)"]; M1 -> M2 [label="Further Oxidation"]; }

Caption: A generalized workflow for in vitro drug metabolism studies.

Detailed Step-by-Step Protocol: Reaction Phenotyping

This protocol is designed to identify which CYP enzymes are responsible for metabolizing ethylphenidate.

1. Reagent Preparation:

  • Ethylphenidate Stock: Prepare a 10 mM stock solution in a suitable organic solvent (e.g., methanol or DMSO).

  • Enzyme Systems: Use pooled Human Liver Microsomes (HLM) at a concentration of 20 mg/mL and a panel of recombinant human CYPs (rCYPs, e.g., CYP2C19, CYP3A4, etc.) at appropriate concentrations.

  • Cofactor: Prepare a 10 mM solution of NADPH in phosphate buffer.

  • Buffer: Use a 100 mM potassium phosphate buffer, pH 7.4.

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).

2. Incubation Procedure:

  • In a microcentrifuge tube, combine the buffer, HLM (to a final concentration of 0.5-1.0 mg/mL protein) or rCYP enzyme.

  • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction by adding ethylphenidate to a final concentration of 1-10 µM. For HLM incubations, immediately add the NADPH solution to a final concentration of 1 mM to start the reaction. For rCYP incubations, the substrate and NADPH are often added together.

  • Incubate at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes) in a shaking water bath.

  • Terminate the reaction by adding 2-3 volumes of the ice-cold quenching solution. This precipitates the proteins and halts all enzymatic activity.

3. Control Systems (Trustworthiness through Self-Validation):

  • Negative Control (-NADPH): A condition identical to the main experiment but replacing the NADPH solution with buffer. This control identifies any non-NADPH-dependent (i.e., non-CYP) metabolism or chemical degradation.

  • Negative Control (-Enzyme): A condition without the enzyme source (HLM or rCYP). This accounts for any substrate instability in the buffer system.

  • Positive Control: Incubate a known substrate for the specific CYP isoform being tested (e.g., midazolam for CYP3A4) to confirm the enzymatic activity of the test system.

4. Sample Preparation for Analysis:

  • Vortex the terminated reaction tubes vigorously.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • If necessary, evaporate the solvent under nitrogen and reconstitute in a mobile phase-compatible solution.

5. Analytical Methodology:

  • Instrumentation: Employ a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) system.[6] The high-resolution capability is essential for determining the elemental composition of unknown metabolites.

  • Chromatography: Use a C18 reverse-phase column to separate the parent drug from its more polar metabolites. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is typical.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Acquire data in both full scan MS and data-dependent MS/MS modes. The MS/MS fragmentation patterns are critical for structural elucidation of the metabolites.

  • Data Analysis: Process the data using metabolite identification software. Look for expected mass shifts corresponding to metabolic reactions (e.g., +15.99 Da for hydroxylation). Compare the chromatograms from the active incubations against the negative controls to pinpoint true metabolites.

Conclusion

The in vitro metabolism of ethyl 2-phenyl-2-piperidinoacetate is a multifaceted process dominated by Phase I reactions. A dual-pathway clearance mechanism exists, involving rapid hydrolysis by carboxylesterase CES1 and a more complex oxidative route mediated by a suite of cytochrome P450 enzymes, with CYP2C19 playing a leading role.[6][8] No Phase II metabolites have been identified to date.[6] Rigorous investigation of these pathways, using well-controlled in vitro systems like human liver microsomes and recombinant enzymes coupled with high-resolution mass spectrometry, is fundamental. The insights gained from such studies are indispensable for the scientific community, providing the foundational data needed for informed clinical decisions, accurate toxicological risk assessment, and the development of reliable forensic methods.

References

  • Negreira, N., Erratico, C., van Nuijs, A. L. N., & Covaci, A. (2016). Identification of in vitro metabolites of ethylphenidate by liquid chromatography coupled to quadrupole time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 117, 474–484. [Link]

  • Dinis-Oliveira, R. J. (2017). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. European Journal of Drug Metabolism and Pharmacokinetics, 42(1), 11–16. [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ethylphenidate. Wikipedia. Retrieved from [Link]

  • Rodríguez-Ramos, J. C., & Gracia-Mora, J. (2001). The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies. Toxicologic Pathology, 29(1_suppl), 125-134. [Link]

  • Patrick, K. S., Williard, R. L., & Geyer, M. A. (2014). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of Pharmaceutical Sciences, 103(10), 2947-2957. [Link]

  • Williard, R. L., Middaugh, L. D., Zhu, J., & Patrick, K. S. (2007). Methylphenidate and its ethanol transesterification metabolite ethylphenidate: Brain disposition, monoamine transporters and motor activity. Behavioural Pharmacology, 18(1), 39-51. [Link]

  • Zhu, J., & Markowitz, J. S. (2019). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics, 29(4), 85-90. [Link]

  • Zhu, J., et al. (2022). Plasma Carboxylesterase 1 Predicts Methylphenidate Exposure: A Proof-of-Concept Study Using Plasma Protein Biomarker for Hepatic Drug Metabolism. Clinical Pharmacology & Therapeutics, 111(4), 878-885. [Link]

  • de Oliveira, M. F., et al. (2022). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1205, 123330. [Link]

  • Sun, Z., et al. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. The Journal of Pharmacology and Experimental Therapeutics, 310(2), 469-476. [Link]

  • Manier, S. K., et al. (2019). Hydrolysis of methylphenidate (MPH), ethylphenidate (EPH), and isopropylphenidate (IPH) by carboxylesterase 1 (CES1). ResearchGate. [Link]

  • DeRuiter, J., & Noggle, F. T. (2011). Ethylphenidate: An Analytical Profile. Ragged University. [Link]

  • Smith, C. R., et al. (2023). Chiral Separation and Quantitation of Methylphenidate, Ethylphenidate and Ritalinic Acid in Blood using Supercritical Fluid Chromatography. ResearchGate. [Link]

  • DeVane, C. L., et al. (2000). Single-dose pharmacokinetics of methylphenidate in CYP2D6 extensive and poor metabolizers. Journal of Clinical Psychopharmacology, 20(3), 347-349. [Link]

  • Synnovis. (2022). Methylphenidate and metabolites (includes ethylphenidate). Synnovis. [Link]

  • Nemoda, Z., et al. (2011). Carboxylesterase 1 gene polymorphism and methylphenidate response in ADHD. Neuropharmacology, 61(4), 933-937. [Link]

  • Markowitz, J. S., et al. (2000). Ethylphenidate Formation in Human Subjects After the Administration of a Single Dose of Methylphenidate and Ethanol. Drug Metabolism and Disposition, 28(6), 620-624. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 2-phenyl-2-piperidinoacetate

Introduction Ethyl 2-phenyl-2-piperidinoacetate is a tertiary amine and an ester of phenylacetic acid, belonging to a class of compounds with significant interest in medicinal chemistry and drug development. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-phenyl-2-piperidinoacetate is a tertiary amine and an ester of phenylacetic acid, belonging to a class of compounds with significant interest in medicinal chemistry and drug development. Its structural similarity to molecules such as methylphenidate and pipradrol suggests its potential as a psychostimulant or as a scaffold for the development of novel therapeutics targeting the central nervous system. The synthesis of this and related compounds is of paramount importance for researchers exploring structure-activity relationships and developing new chemical entities.

This document provides a comprehensive guide to the synthesis of Ethyl 2-phenyl-2-piperidinoacetate, detailing a reliable two-step protocol. The synthesis involves the initial α-bromination of ethyl phenylacetate to yield an α-halo ester intermediate, followed by a nucleophilic substitution with piperidine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis and purification.

Synthetic Strategy and Mechanistic Overview

The synthesis of Ethyl 2-phenyl-2-piperidinoacetate is approached via a two-step sequence, as illustrated below. This strategy is predicated on well-established and robust organic transformations, ensuring a high likelihood of success.

Step 1: α-Bromination of Ethyl Phenylacetate

The first step involves the selective bromination of ethyl phenylacetate at the α-position. This is achieved through a radical substitution reaction, typically using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄). The benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.

Step 2: Nucleophilic Substitution with Piperidine

The second step is a classic SN2 reaction where the nucleophilic piperidine displaces the bromide from the α-position of ethyl 2-bromo-2-phenylacetate. This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a mild base like potassium carbonate (K₂CO₃). The base serves to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation of the piperidine nucleophile and driving the reaction to completion.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution Ethyl_phenylacetate Ethyl phenylacetate Ethyl_2_bromo_2_phenylacetate Ethyl 2-bromo-2-phenylacetate Ethyl_phenylacetate->Ethyl_2_bromo_2_phenylacetate NBS, AIBN CCl4, Reflux Ethyl_2_phenyl_2_piperidinoacetate Ethyl 2-phenyl-2-piperidinoacetate Ethyl_2_bromo_2_phenylacetate->Ethyl_2_phenyl_2_piperidinoacetate Piperidine, K2CO3 Acetonitrile, Reflux Piperidine Piperidine

Figure 1: Overall synthetic route for Ethyl 2-phenyl-2-piperidinoacetate.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 2-bromo-2-phenylacetate

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (per 10 mmol scale)Moles (mmol)
Ethyl phenylacetate164.201.64 g10
N-Bromosuccinimide (NBS)177.981.96 g11
Azobisisobutyronitrile (AIBN)164.2116 mg0.1
Carbon tetrachloride (CCl₄)153.8250 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl phenylacetate (1.64 g, 10 mmol), N-Bromosuccinimide (1.96 g, 11 mmol), and azobisisobutyronitrile (16 mg, 0.1 mmol).

  • Add carbon tetrachloride (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to remove any remaining bromine, followed by water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, ethyl 2-bromo-2-phenylacetate, can be purified by vacuum distillation.

Part 2: Synthesis of Ethyl 2-phenyl-2-piperidinoacetate

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (per 8 mmol scale)Moles (mmol)
Ethyl 2-bromo-2-phenylacetate243.101.94 g8
Piperidine85.151.36 g (1.58 mL)16
Potassium carbonate (K₂CO₃)138.212.21 g16
Acetonitrile (CH₃CN)41.0540 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-bromo-2-phenylacetate (1.94 g, 8 mmol) and anhydrous potassium carbonate (2.21 g, 16 mmol).

  • Add acetonitrile (40 mL) to the flask, followed by piperidine (1.36 g, 16 mmol).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-phenyl-2-piperidinoacetate.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nucleophilic Substitution s1_start Combine Ethyl Phenylacetate, NBS, and AIBN in CCl4 s1_reflux Reflux for 4-6 hours s1_start->s1_reflux s1_cool Cool to Room Temperature s1_reflux->s1_cool s1_filter Filter off Succinimide s1_cool->s1_filter s1_wash Wash with Na2S2O3, Water, and Brine s1_filter->s1_wash s1_dry Dry over Na2SO4 s1_wash->s1_dry s1_evap Evaporate Solvent s1_dry->s1_evap s1_purify Vacuum Distillation s1_evap->s1_purify s1_product Ethyl 2-bromo-2-phenylacetate s1_purify->s1_product s2_start Combine Ethyl 2-bromo-2-phenylacetate, Piperidine, and K2CO3 in Acetonitrile s1_product->s2_start s2_reflux Reflux for 6-8 hours s2_start->s2_reflux s2_cool Cool to Room Temperature s2_reflux->s2_cool s2_filter Filter off Salts s2_cool->s2_filter s2_evap Evaporate Acetonitrile s2_filter->s2_evap s2_extract Dissolve in Ethyl Acetate, Wash with Water and Brine s2_evap->s2_extract s2_dry Dry over Na2SO4 s2_extract->s2_dry s2_evap2 Evaporate Solvent s2_dry->s2_evap2 s2_purify Column Chromatography s2_evap2->s2_purify s2_product Ethyl 2-phenyl-2-piperidinoacetate s2_purify->s2_product

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with gloves and in a well-ventilated fume hood.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a fume hood and with appropriate personal protective equipment.

  • Piperidine: Flammable, toxic, and corrosive. Handle with care in a fume hood.

  • Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.

  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Characterization of the Final Product

The identity and purity of the synthesized Ethyl 2-phenyl-2-piperidinoacetate should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the phenyl group protons, the piperidine ring protons, and a singlet for the α-proton.

    • ¹³C NMR: The spectrum should display the expected number of carbon signals, including the ester carbonyl carbon, the α-carbon, and the carbons of the phenyl and piperidine rings.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound and to provide fragmentation patterns that support the proposed structure. The expected molecular ion peak [M+H]⁺ for C₁₅H₂₁NO₂ would be at m/z 248.16.

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product.

References

  • Organic Syntheses, Coll. Vol. 1, p.107 (1941); Vol. 4, p.45 (1925).
  • Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2876-2881.
  • D'hooghe, M., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC, 2010(iii), 93-101.
  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of ethyl α-bromophenylacetate. Retrieved from [Link]

Application

Application Note: Comprehensive NMR-Based Structural Elucidation of Ethyl 2-phenyl-2-piperidinoacetate

Abstract This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of ethyl 2-phenyl-2-piperidinoacetate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. A...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of ethyl 2-phenyl-2-piperidinoacetate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key analogue of methylphenidate, a compound with significant pharmaceutical relevance, the precise structural verification of ethyl 2-phenyl-2-piperidinoacetate is critical for researchers in medicinal chemistry and drug development.[1] This document outlines the causality behind experimental choices, from sample preparation to spectral interpretation, ensuring a robust and self-validating methodology. The application note is designed to serve as an authoritative resource for scientists requiring unambiguous structural confirmation of this and structurally related compounds.

Introduction: The Significance of Structural Verification

Ethyl 2-phenyl-2-piperidinoacetate is a close structural analogue of methylphenidate, a widely prescribed central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] The structural difference lies in the substitution of the methyl ester in methylphenidate with an ethyl ester. This seemingly minor modification can have significant implications for the compound's pharmacokinetic and pharmacodynamic properties. Therefore, unequivocal structural characterization is paramount for any research or development involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will walk through the complete workflow for the ¹H and ¹³C NMR characterization of ethyl 2-phenyl-2-piperidinoacetate, from sample preparation to the final spectral analysis.

Foundational Principles of NMR Characterization

The structural elucidation of ethyl 2-phenyl-2-piperidinoacetate by NMR relies on several key principles:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum (measured in parts per million, ppm) is indicative of the electronic environment of the nucleus.[3][4] Electronegative atoms and aromatic rings, for instance, will cause nearby protons and carbons to resonate at higher chemical shifts (downfield).

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[3] This allows for the determination of the relative ratios of different types of protons in the molecule.

  • Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring, non-equivalent nuclei leads to the splitting of NMR signals.[5] The pattern of this splitting (multiplicity) reveals the number of adjacent protons, a crucial piece of information for establishing connectivity.

  • ¹³C NMR Spectroscopy: This technique provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and valuable information about their nature (e.g., carbonyl, aromatic, aliphatic).

By systematically analyzing these parameters, a complete and unambiguous structural assignment of ethyl 2-phenyl-2-piperidinoacetate can be achieved.

Experimental Protocols

Sample Preparation: The Cornerstone of High-Quality Spectra

The quality of the NMR data is intrinsically linked to the quality of the sample preparation. A properly prepared sample ensures a homogeneous solution, free from particulate matter and paramagnetic impurities that can degrade spectral resolution.[6][7]

Materials:

  • Ethyl 2-phenyl-2-piperidinoacetate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and bulb

  • Small vial

  • Kimwipe or cotton plug

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of ethyl 2-phenyl-2-piperidinoacetate into a clean, dry vial.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent signal at 7.26 ppm.[8][9] The use of a deuterated solvent is crucial to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[10][11]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.

  • Filtration and Transfer: Place a small cotton or Kimwipe plug into a Pasteur pipette. This will serve as a filter to remove any undissolved particulates.[12]

  • Filling the NMR Tube: Using the filter pipette, transfer the sample solution into the NMR tube to a height of 4-5 cm.[6] This ensures that the sample is positioned correctly within the instrument's detection coil.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Pulse Width 30°30°
Acquisition Time 4.0 s1.0 s
Spectral Width 16 ppm240 ppm

Spectral Analysis and Interpretation

¹H NMR Spectrum: A Proton-by-Proton Examination

The ¹H NMR spectrum of ethyl 2-phenyl-2-piperidinoacetate is expected to show distinct signals corresponding to the different proton environments in the molecule.

Expected Chemical Shifts and Multiplicities:

Proton Assignment Expected δ (ppm) Multiplicity Integration
Phenyl-H (ortho, meta, para)7.2-7.5Multiplet5H
Methine-H~3.5Singlet1H
Piperidine-H (axial, equatorial)1.4-2.8Multiplet10H
Ethyl-CH₂~4.1Quartet2H
Ethyl-CH₃~1.2Triplet3H

Detailed Interpretation:

  • Phenyl Protons (7.2-7.5 ppm): The five protons on the phenyl ring will appear as a complex multiplet in the aromatic region of the spectrum. The delocalized π-electron system of the aromatic ring causes significant deshielding of these protons.[13]

  • Methine Proton (~3.5 ppm): The single proton on the carbon adjacent to the phenyl ring and the piperidine nitrogen will appear as a singlet. The absence of adjacent, non-equivalent protons results in a lack of splitting.

  • Piperidine Protons (1.4-2.8 ppm): The ten protons of the piperidine ring will give rise to a series of complex multiplets. The axial and equatorial protons are chemically non-equivalent and will have different chemical shifts. Protons closer to the nitrogen atom will be more deshielded.[14][15]

  • Ethyl Group Protons: The ethyl ester group gives a characteristic pattern. The methylene protons (-CH₂-) adjacent to the oxygen atom are deshielded to around 4.1 ppm and are split into a quartet by the three neighboring methyl protons (n+1 rule: 3+1=4).[16][17] The methyl protons (-CH₃) appear further upfield at approximately 1.2 ppm and are split into a triplet by the two adjacent methylene protons (n+1 rule: 2+1=3).[17]

¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Expected Chemical Shifts:

Carbon Assignment Expected δ (ppm)
Carbonyl (C=O)~170
Phenyl-C (quaternary)~135
Phenyl-C (CH)127-129
Methine-C~70
Piperidine-C (α to N)~50
Piperidine-C (β, γ to N)~25
Ethyl-CH₂~61
Ethyl-CH₃~14

Detailed Interpretation:

  • Carbonyl Carbon (~170 ppm): The ester carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.

  • Phenyl Carbons (127-135 ppm): The six carbons of the phenyl ring will appear in the aromatic region. The quaternary carbon (attached to the methine) will have a different chemical shift than the five protonated carbons.

  • Methine Carbon (~70 ppm): The carbon atom bonded to the phenyl ring, piperidine nitrogen, and the carbonyl group will be significantly deshielded.

  • Piperidine Carbons (~25-50 ppm): The carbons of the piperidine ring will appear in the aliphatic region. The carbons alpha to the nitrogen atom will be more deshielded than the beta and gamma carbons.

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will be deshielded by the adjacent oxygen atom to around 61 ppm. The methyl carbon (-CH₃) will appear at a typical upfield chemical shift of approximately 14 ppm.

Visualizing the Workflow and Structure

To further clarify the experimental process and the molecular structure, the following diagrams are provided.

G cluster_workflow NMR Characterization Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B Data Acquisition (¹H and ¹³C NMR) A->B Insert into Spectrometer C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Generate FID D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Produce Spectrum E Structural Elucidation D->E Interpret Data

Caption: 2D structure of ethyl 2-phenyl-2-piperidinoacetate.

Conclusion

This application note has detailed a comprehensive and robust methodology for the NMR characterization of ethyl 2-phenyl-2-piperidinoacetate. By following the outlined protocols for sample preparation and leveraging the principles of ¹H and ¹³C NMR spectral interpretation, researchers can confidently and accurately verify the structure of this pharmaceutically relevant compound. The provided spectral predictions and interpretations serve as a reliable reference for scientists working in drug discovery, development, and quality control.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Unknown. (n.d.). Sample Preparation.
  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Deuterated Compounds for NMR.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Wiley Analytical Science. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products.
  • Unknown. (n.d.). Spectroscopy Tutorial: Esters.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • ACS Omega. (2020, June 8). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the ¹⁵N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues.
  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
  • Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) ¹H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data Table of Contents.
  • ResearchGate. (n.d.). Analysis of six "neuro-enhancing" phenidate analogs.
  • University of Calgary. (n.d.). CSD Solution #13.
  • PubChem. (n.d.). Ethyl phenylacetate | C10H12O2 | CID 7590.
  • Ragged University. (n.d.). Ethylphenidate: An Analytical Profile.
  • Chemistry Stack Exchange. (2020, October 27). Splitting of ethyl ester proton NMR.
  • Unknown. (n.d.). Spectra of ethyl acetate.
  • Unknown. (n.d.). Chemical shifts.
  • PubMed. (1990, July). Optical purity determination of threo-methylphenidate hydrochloride using a chiral europium nuclear magnetic resonance (NMR) shift reagent.
  • ResearchGate. (n.d.). Infrared spectra of (a) ethylphenidate HCl and (b) methylphenidate HCl.
  • BLDpharm. (n.d.). 7550-06-3|Ethyl 2-phenyl-2-(piperidin-1-yl)acetate.
  • Wikipedia. (n.d.). List of methylphenidate analogues.

Sources

Method

Application Notes and Protocols: In Vivo Microdialysis for Measuring Ethylphenidate-Induced Dopamine Release

Introduction: The Rationale for Probing Dopamine Dynamics in Response to Ethylphenidate In the landscape of neuropharmacology, understanding the precise mechanisms by which psychoactive compounds modulate neurotransmitte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Probing Dopamine Dynamics in Response to Ethylphenidate

In the landscape of neuropharmacology, understanding the precise mechanisms by which psychoactive compounds modulate neurotransmitter systems is paramount. Ethylphenidate (EPH), a psychostimulant and a transesterified derivative of methylphenidate (MPH), has garnered significant interest. Like its parent compound, EPH primarily acts on the dopaminergic system, which is critically involved in reward, motivation, and executive functions.[1][2][3] The principal mechanism of action for both MPH and EPH is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine concentrations in key brain regions such as the striatum and prefrontal cortex.[2][3][4]

In vivo microdialysis stands as a powerful and versatile technique to monitor these neurochemical fluctuations in real-time within the brains of freely moving animals.[5][6][7][8][9] This method allows for the direct sampling of the extracellular fluid, providing a dynamic snapshot of neurotransmitter release and clearance.[7][8] By coupling microdialysis with highly sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), we can accurately quantify dopamine levels and their metabolites.[10][11][12][13]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, experimental design, and practical execution of in vivo microdialysis to measure ethylphenidate-induced dopamine release. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data.

Part 1: Foundational Principles and Experimental Design Considerations

In vivo microdialysis operates on the principle of passive diffusion across a semi-permeable membrane.[8] A small, specialized probe is surgically implanted into a specific brain region of an anesthetized animal.[7][14] The tip of the probe contains a dialysis membrane with a defined molecular weight cut-off.[6][8] A physiological solution, termed artificial cerebrospinal fluid (aCSF), is continuously perfused through the probe at a slow, constant flow rate.[7][8] As the aCSF flows through the probe, small molecules in the surrounding extracellular fluid, such as dopamine, diffuse across the membrane down their concentration gradient and are collected in the outgoing perfusate, now termed the dialysate.[8] The collected dialysate can then be analyzed to determine the concentration of the analyte of interest.[14]

Ethylphenidate, similar to methylphenidate, is a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][4] The DAT is a protein responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron.[1] By inhibiting this transporter, ethylphenidate causes an accumulation of dopamine in the synapse, thereby enhancing dopaminergic signaling.[1][2][4] This action is believed to be the primary driver of its stimulant and therapeutic effects.[15] Studies have shown that methylphenidate can increase dopamine levels in the striatum and prefrontal cortex by 3 to 4 times the basal level.[2]

Ethylphenidate_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Ethylphenidate Ethylphenidate Ethylphenidate->DAT Blocks

Caption: Ethylphenidate blocks the dopamine transporter (DAT), preventing dopamine reuptake.

A well-designed microdialysis experiment is crucial for obtaining reliable data. Key considerations include:

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used for their well-characterized neuroanatomy and manageable size for stereotaxic surgery.[16] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal experimentation.[14][17][18][19]

  • Target Brain Region: The striatum (specifically the nucleus accumbens and caudate-putamen) is a primary target due to its high density of dopamine terminals and its role in the rewarding effects of psychostimulants. Stereotaxic coordinates from a reliable rat brain atlas are essential for accurate probe placement.

  • Microdialysis Probe Selection: The choice of probe depends on the target structure and the analyte. For small molecules like dopamine, a probe with a 10-20 kDa molecular weight cut-off is appropriate. The length of the dialysis membrane should correspond to the size of the target brain region.

  • Perfusion Flow Rate: A slow flow rate (typically 0.5-2.0 µL/min) is necessary to allow for efficient diffusion and maximize the recovery of the analyte.[7][8][20] However, there is a trade-off between recovery and temporal resolution; lower flow rates yield higher recovery but require longer sample collection times.[20]

  • In Vitro Probe Recovery: Before in vivo experiments, it is essential to determine the in vitro recovery of the microdialysis probe.[20] This calibration step quantifies the efficiency of the probe in capturing the analyte and is crucial for estimating the absolute extracellular concentration of dopamine.[20][21]

Part 2: Detailed Protocols

Objective: To determine the percentage of dopamine that diffuses from a standard solution into the dialysate under controlled conditions.

Materials:

  • Microdialysis probe

  • Micro-infusion pump

  • Beaker or vial

  • Standard solution of dopamine (e.g., 100 ng/mL in aCSF)

  • Artificial Cerebrospinal Fluid (aCSF)

  • Fraction collector or microcentrifuge tubes

  • HPLC-ECD system

Procedure:

  • Submerge the active membrane surface of the microdialysis probe in a beaker containing the dopamine standard solution, maintained at 37°C.

  • Perfuse the probe with aCSF at the intended in vivo flow rate (e.g., 1.0 µL/min).

  • Allow the system to equilibrate for at least 30-60 minutes.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a total of 3-5 samples.

  • Analyze the dopamine concentration in the collected dialysate samples using a validated HPLC-ECD method.

  • Calculate the in vitro recovery using the following formula: Recovery (%) = (Concentration in Dialysate / Concentration in Standard Solution) x 100

ParameterTypical ValueRationale
Dopamine Standard Concentration100 ng/mLWithin the linear range of the HPLC-ECD detector.
Perfusion Flow Rate1.0 µL/minA balance between recovery and temporal resolution.
Temperature37°CTo mimic physiological conditions.
Sample Collection Interval20 minutesAllows for sufficient sample volume for analysis.

Objective: To accurately and aseptically implant a guide cannula into the target brain region for subsequent microdialysis probe insertion.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Suturing materials

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the animal and place it in the stereotaxic frame.[16][22] Ensure the head is level in all three planes.

  • Administer analgesia to minimize post-operative pain.[23]

  • Make a midline incision on the scalp to expose the skull.[8][22]

  • Identify bregma and lambda, the key cranial landmarks.

  • Determine the stereotaxic coordinates for the target brain region (e.g., nucleus accumbens shell) from a rat brain atlas.

  • Drill a small hole in the skull at the determined coordinates.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide patent and protect the brain tissue.[24]

  • Suture the scalp incision.

  • Allow the animal to recover for at least 5-7 days before the microdialysis experiment.[24] House the animals individually to prevent damage to the implant.[8][14]

Objective: To collect dialysate samples from the brain of a freely moving animal before, during, and after the administration of ethylphenidate.

Materials:

  • Freely moving animal system (e.g., bowl with a balance arm and swivel)

  • Microdialysis probe

  • Micro-infusion pump

  • aCSF

  • Fraction collector

  • Ethylphenidate solution for injection (e.g., intraperitoneal, subcutaneous)

  • HPLC-ECD system

Procedure:

  • Gently restrain the animal and replace the dummy cannula with the microdialysis probe.

  • Place the animal in the experimental chamber and connect the probe to the micro-infusion pump and fraction collector via a liquid swivel.

  • Begin perfusing the probe with aCSF at the predetermined flow rate (e.g., 1.0 µL/min).

  • Allow the animal to habituate and the system to stabilize for at least 2-3 hours.

  • Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of dopamine levels.

  • Administer ethylphenidate via the desired route (e.g., 10 mg/kg, i.p.).

  • Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours post-injection to monitor the time course of dopamine release and clearance.

  • At the end of the experiment, humanely euthanize the animal and perfuse the brain to histologically verify the probe placement.

Microdialysis_Workflow Surgery Stereotaxic Surgery & Guide Cannula Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Habituation Habituation & System Stabilization (2-3 hours) Probe_Insertion->Habituation Baseline Baseline Sample Collection (60-80 min) Habituation->Baseline Drug_Admin Ethylphenidate Administration Baseline->Drug_Admin Post_Drug_Collection Post-injection Sample Collection (2-3 hours) Drug_Admin->Post_Drug_Collection Analysis HPLC-ECD Analysis of Dopamine Post_Drug_Collection->Analysis Verification Histological Verification of Probe Placement Analysis->Verification

Caption: Experimental workflow for in vivo microdialysis.

Objective: To quantify the concentration of dopamine in the collected dialysate samples.

Principle: HPLC separates the components of the dialysate based on their physicochemical properties, and the electrochemical detector measures the current generated by the oxidation of dopamine, which is directly proportional to its concentration.

Materials:

  • HPLC system with an electrochemical detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and an ion-pairing agent)

  • Dopamine standards of known concentrations

  • Dialysate samples

Procedure:

  • Prepare a series of dopamine standards of known concentrations to generate a standard curve.

  • Set up the HPLC-ECD system with the appropriate column, mobile phase, flow rate, and detector potential.

  • Inject a fixed volume of each standard and dialysate sample into the HPLC system.

  • Record the peak height or area corresponding to dopamine for each injection.

  • Generate a standard curve by plotting the peak height/area against the concentration of the dopamine standards.

  • Use the standard curve to determine the concentration of dopamine in the dialysate samples.

  • It is important to note that dopamine is susceptible to degradation, and stabilizing agents such as ascorbic acid or EDTA may be added to the collection vials or mobile phase.[25]

Part 3: Data Analysis and Interpretation

The raw dopamine concentrations obtained from the HPLC-ECD analysis are typically expressed as a percentage of the average baseline concentration. This normalization accounts for inter-animal variability and differences in probe recovery.

  • Baseline Calculation: The average dopamine concentration from the 3-4 samples collected immediately before drug administration is defined as the 100% baseline.

  • Post-Drug Calculation: The dopamine concentration in each subsequent sample is expressed as a percentage of this baseline value.

  • Graphical Representation: The data is typically plotted as a time-course graph with time on the x-axis and the percentage of baseline dopamine on the y-axis.

Following the administration of ethylphenidate, a significant increase in extracellular dopamine levels in the target brain region is expected. The magnitude and duration of this increase will be dose-dependent. A typical response to a moderate dose of a dopamine reuptake inhibitor would be a 200-500% increase in dopamine levels, peaking around 40-60 minutes post-injection and gradually returning to baseline over the next 2-3 hours.[26]

Time PointExpected Dopamine Level (% of Baseline)Interpretation
-60 to 0 min~100%Stable baseline dopamine levels.
20 min post-EPH150-250%Onset of DAT inhibition.
40-60 min post-EPH200-500% (Peak)Maximum DAT inhibition and dopamine accumulation.
80-120 min post-EPHGradual declineDrug metabolism and clearance, restoration of DAT function.
180 min post-EPHApproaching baselineReturn to pre-drug dopamine dynamics.
  • No Dopamine Signal: This could be due to a clogged probe, incorrect probe placement, or issues with the HPLC-ECD system. Verify probe patency, check histological placement, and troubleshoot the analytical system.

  • Unstable Baseline: An unstable baseline may result from insufficient habituation time, stress to the animal, or fluctuations in the perfusion flow rate. Ensure adequate habituation and a stable experimental setup.

  • Low In Vivo Recovery: The insertion of the microdialysis probe can cause tissue damage, which may alter the local neurochemical environment and reduce recovery.[27][28] Allowing for a sufficient post-surgical recovery period can mitigate this.

  • High Inter-Animal Variability: This is common in in vivo studies. Increasing the number of animals per group and careful, consistent surgical and experimental procedures can help to reduce variability.

Conclusion: Ensuring Rigor in Neuropharmacological Research

In vivo microdialysis is an invaluable tool for elucidating the neurochemical effects of compounds like ethylphenidate. By following these detailed protocols and adhering to the principles of good experimental design, researchers can generate robust and reproducible data that contributes to a deeper understanding of the neuropharmacology of psychostimulants. The careful execution of each step, from probe calibration to data analysis, is essential for ensuring the scientific integrity and trustworthiness of the findings.

References

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  • Peters, Y. M., et al. (2004). Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study. Journal of Neurochemistry, 91(6), 1457–1467. [Link]

  • Amuza Inc. (2020, February 3). Best Microdialysis Probe for Your Study. Retrieved from [Link]

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  • Al-Hasani, R., et al. (2016). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Pharmaceutical and Biomedical Analysis, 128, 453–461. [Link]

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  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139). [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. Retrieved from [Link]

  • BASi. (n.d.). IN VITRO MICRODIALYSIS APPLICATION NOTE. Retrieved from [Link]

  • Markowitz, J. S., et al. (2014). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of Psychopharmacology, 28(10), 959–968. [Link]

  • Lim, S. K., et al. (2008). Assessment of in vitro and in vivo recovery of sinomenine using microdialysis. Journal of Pharmacological and Toxicological Methods, 57(1), 30–35. [Link]

  • Borland, L. M., et al. (2005). Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum. Journal of Neuroscience Methods, 148(2), 156–164. [Link]

  • Stoica, A. I., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 498. [Link]

  • Madras, B. K., et al. (2006). The dopamine transporter and attention-deficit/hyperactivity disorder. Behavioural Brain Research, 169(1), 1–16. [Link]

  • Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255–E266. [Link]

  • ResearchGate. (n.d.). (PDF) Ethical considerations regarding animal experimentation. Retrieved from [Link]

  • Lee, T.-A., et al. (2024). Experimental and numerical investigation of microdialysis probes for ethanol metabolism studies. Analytical Methods. [Link]

  • ResearchGate. (n.d.). (PDF) Oral administration of methylphenidate (Ritalin) differentially affects dopamine release between the prefrontal cortex and striatum - a microdialysis study in the monkey. Retrieved from [Link]

  • Chefer, V. I., et al. (2009). Survivable Stereotaxic Surgery in Rodents. Current Protocols in Neuroscience, Chapter 4, Unit 4.1. [Link]

  • ResearchGate. (n.d.). Implanting the microdialysis probe through a guide cannula into an... | Download Scientific Diagram. Retrieved from [Link]

  • Friedemann, M. N., & Gerhardt, G. A. (1992). Microdialysis studies of basal levels and stimulus-evoked overflow of dopamine and metabolites in the striatum of young and aged Fischer 344 rats. Neurobiology of Aging, 13(3), 325–332. [Link]

  • Volkow, N. D., et al. (1998). Dopamine Transporter Occupancies in the Human Brain Induced by Therapeutic Doses of Oral Methylphenidate. American Journal of Psychiatry, 155(10), 1325–1331. [Link]

  • Amuza Inc. (2020, March 11). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate [Video]. YouTube. [Link]

  • Calipari, E. S., et al. (2013). Sensitized Nucleus Accumbens Dopamine Terminal Responses to Methylphenidate and Dopamine Transporter Releasers after Intermittent-Access Self-Administration. Journal of Neuroscience, 33(43), 17203–17213. [Link]

  • STRONG-UR. (n.d.). An ethical approach to in vivo research. Retrieved from [Link]

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  • Bungay, P. M., et al. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 86(4), 932–946. [Link]

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Sources

Application

Application Note & Protocol: Determination of Ethylphenidate Metabolic Stability

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for determining the metabolic stability of ethylphenidate, a close structural analog of methylphenidat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the metabolic stability of ethylphenidate, a close structural analog of methylphenidate. Understanding the metabolic fate of ethylphenidate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall suitability as a drug candidate. This guide details protocols for in vitro metabolic stability assessment using three common subcellular and cellular systems: human liver microsomes (HLM), liver S9 fractions, and cryopreserved human hepatocytes. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure data integrity and reproducibility.

Introduction to Ethylphenidate and Metabolic Stability

Ethylphenidate (EPH) is a central nervous system stimulant that acts as a norepinephrine-dopamine reuptake inhibitor.[1] It is structurally similar to methylphenidate (MPH) and can be formed in vivo through the transesterification of methylphenidate when co-ingested with ethanol.[1][2][3] The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its half-life, oral bioavailability, and potential for generating active or toxic metabolites.[4] The liver is the primary site of drug metabolism, involving a complex interplay of Phase I and Phase II enzymes.[5]

The primary metabolic pathway for ethylphenidate, similar to its methyl analog, is hydrolysis of the ester group to form the inactive metabolite, ritalinic acid.[6][7][8] This reaction is predominantly catalyzed by carboxylesterase 1 (CES1), an enzyme highly expressed in the liver.[6][9][10] Additionally, ethylphenidate undergoes oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, with studies indicating that CYP2C19 is a key enzyme in the formation of its oxidative metabolites.[6][11]

Assessing the metabolic stability of ethylphenidate early in the drug development process allows for the prediction of its in vivo clearance and helps in identifying potential metabolic liabilities. This application note provides detailed protocols for evaluating ethylphenidate's stability in various in vitro systems that model different aspects of hepatic metabolism.

Choosing the Appropriate In Vitro System

The choice of the in vitro system is critical and depends on the specific questions being addressed.

  • Human Liver Microsomes (HLM): These are subcellular fractions of the liver endoplasmic reticulum and contain a rich concentration of Phase I enzymes, particularly cytochrome P450s.[4][12][13] HLM assays are excellent for assessing the contribution of CYP-mediated metabolism to the clearance of a compound. They are cost-effective and suitable for high-throughput screening.[13]

  • Liver S9 Fraction: The S9 fraction is the supernatant obtained after the 9,000g centrifugation of a liver homogenate. It contains both the microsomal and cytosolic fractions of hepatocytes.[14][15][16] This means it contains both Phase I (e.g., CYPs) and many Phase II (e.g., UGTs, SULTs) enzymes, as well as cytosolic enzymes like aldehyde oxidase.[14][17] S9 assays provide a broader picture of hepatic metabolism than microsomes alone.[17]

  • Hepatocytes: These are whole liver cells that contain the full complement of metabolic enzymes and cofactors in their natural cellular environment.[5][18] Hepatocyte assays account for cellular uptake and efflux, providing the most physiologically relevant in vitro model for predicting in vivo hepatic clearance.[18] They are particularly useful for assessing the interplay between Phase I and Phase II metabolism and for studying compounds with low turnover rates.[19]

Experimental Protocols

The following sections provide detailed step-by-step protocols for determining the metabolic stability of ethylphenidate in human liver microsomes, liver S9 fractions, and hepatocytes. The analysis of ethylphenidate depletion is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[20][21][22][23]

Human Liver Microsomal (HLM) Stability Assay

This assay will primarily evaluate the contribution of Phase I enzymes, particularly CYPs, to the metabolism of ethylphenidate.

Materials and Reagents:

  • Ethylphenidate

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar, stable compound) for quenching the reaction and for analytical quantification.

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Protocol:

  • Preparation of Reagents:

    • Thaw the human liver microsomes at 37°C and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[12] Keep on ice.

    • Prepare a stock solution of ethylphenidate in a suitable solvent (e.g., DMSO) and then dilute it in the phosphate buffer to the desired starting concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal solution and the ethylphenidate solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and ethylphenidate. The final volume should be consistent across all wells.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard (e.g., 2-3 volumes) to each well.[18] The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the remaining ethylphenidate.

Data Analysis:

  • Plot the natural logarithm of the percentage of ethylphenidate remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL) .[13]

Experimental Workflow for HLM Stability Assay

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis HLM Thaw & Dilute Human Liver Microsomes PreIncubate Pre-incubate HLM & EPH at 37°C HLM->PreIncubate EPH Prepare Ethylphenidate Working Solution EPH->PreIncubate NADPH Prepare NADPH Regenerating System StartRxn Initiate Reaction with NADPH NADPH->StartRxn PreIncubate->StartRxn Incubate Incubate at 37°C with Shaking StartRxn->Incubate TimePoints Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->TimePoints Quench Quench with ACN + Internal Standard TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for the human liver microsomal stability assay.

Liver S9 Stability Assay

This protocol expands on the microsomal assay to include cytosolic enzymes, providing a more comprehensive view of hepatic metabolism.

Materials and Reagents:

  • As per the HLM assay, but with Liver S9 fraction instead of microsomes.

  • Cofactors for Phase I and Phase II enzymes:

    • NADPH regenerating system (for Phase I)

    • Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation.[14]

    • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation (optional, depending on the expected metabolic pathways).[14]

Protocol:

  • Preparation of Reagents:

    • Thaw the liver S9 fraction and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[14] Keep on ice.

    • Prepare the ethylphenidate working solution as in the HLM protocol.

    • Prepare a cofactor mix containing the NADPH regenerating system and UDPGA (and PAPS if desired).

  • Incubation:

    • The incubation procedure is similar to the HLM assay. Pre-warm the S9 fraction and ethylphenidate solution.

    • Initiate the reaction by adding the cofactor mix.

  • Time-Point Sampling and Analysis:

    • Follow the same procedure for time-point sampling, reaction quenching, and sample processing as described for the HLM assay.

    • Analyze the samples by LC-MS/MS.

Data Analysis:

  • Data analysis is performed in the same manner as the HLM assay to determine the half-life and intrinsic clearance. The intrinsic clearance will be expressed as µL/min/mg of S9 protein.

Experimental Workflow for Liver S9 Stability Assay

S9_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis S9 Thaw & Dilute Liver S9 Fraction PreIncubate Pre-incubate S9 & EPH at 37°C S9->PreIncubate EPH Prepare Ethylphenidate Working Solution EPH->PreIncubate Cofactors Prepare Cofactor Mix (NADPH, UDPGA, etc.) StartRxn Initiate Reaction with Cofactors Cofactors->StartRxn PreIncubate->StartRxn Incubate Incubate at 37°C with Shaking StartRxn->Incubate TimePoints Sample at Time Points (0, 15, 30, 60, 90, 120 min) Incubate->TimePoints Quench Quench with ACN + Internal Standard TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for the liver S9 fraction stability assay.

Cryopreserved Human Hepatocyte Stability Assay

This assay provides the most physiologically relevant in vitro data by using intact liver cells.

Materials and Reagents:

  • Cryopreserved human hepatocytes (pooled from multiple donors is recommended to average out inter-individual variability).[5]

  • Hepatocyte thawing and plating/incubation media (as recommended by the supplier).

  • Ethylphenidate

  • Acetonitrile (ACN) with internal standard.

  • Positive control compounds.

  • Collagen-coated plates (if plating the hepatocytes).

  • Incubator with CO2 supply.

Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Viability should be high (>80%).

    • Centrifuge the cell suspension to remove cryoprotectant and resuspend the cell pellet in fresh incubation medium to the desired cell density (e.g., 0.5-1 x 10^6 viable cells/mL).[24]

  • Incubation (Suspension Method):

    • Add the hepatocyte suspension to the wells of a plate.

    • Add the ethylphenidate working solution to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with continuous gentle shaking to keep the cells in suspension.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and add it to ice-cold acetonitrile with an internal standard to stop the reaction and lyse the cells.[24]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

Data Analysis:

  • The data analysis is similar to the microsomal and S9 assays.

  • Plot the natural logarithm of the percentage of ethylphenidate remaining versus time.

  • Calculate the half-life (t½).

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in millions of cells/mL) .[24]

Experimental Workflow for Hepatocyte Stability Assay

Hepatocyte_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Thaw Thaw & Prepare Hepatocytes Viability Assess Cell Viability & Density Thaw->Viability Incubate Incubate Hepatocytes with Ethylphenidate at 37°C Viability->Incubate EPH Prepare Ethylphenidate Working Solution EPH->Incubate TimePoints Sample at Time Points (0, 15, 30, 60, 90, 120 min) Incubate->TimePoints Quench Quench with ACN + Internal Standard TimePoints->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for the cryopreserved human hepatocyte stability assay.

Data Interpretation and Summary

The results from these assays will allow for the classification of ethylphenidate's metabolic stability.

Table 1: Summary of Data Output and Interpretation

ParameterHLM AssayS9 AssayHepatocyte AssayInterpretation
Primary Enzymes Phase I (CYPs, FMOs)Phase I & II (Cytosolic & Microsomal)All Hepatic EnzymesIndicates the breadth of metabolic pathways involved.
Half-life (t½) Calculated from rate of disappearanceCalculated from rate of disappearanceCalculated from rate of disappearanceA shorter half-life indicates higher metabolic instability.
Intrinsic Clearance (CLint) µL/min/mg proteinµL/min/mg proteinµL/min/10^6 cellsA higher CLint value suggests more rapid metabolism.

By comparing the stability of ethylphenidate across these three systems, researchers can gain valuable insights. For instance, if the compound is rapidly metabolized in hepatocytes and S9 fractions but stable in microsomes, it would suggest that cytosolic or Phase II enzymes are the primary drivers of its clearance. Conversely, rapid metabolism in all three systems would point towards a significant role for microsomal (likely CYP) enzymes.

Conclusion

The protocols outlined in this application note provide a robust framework for assessing the metabolic stability of ethylphenidate. By systematically evaluating its stability in human liver microsomes, S9 fractions, and hepatocytes, researchers can build a comprehensive metabolic profile. This information is essential for making informed decisions in the drug development pipeline, enabling the selection of compounds with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures due to metabolic liabilities.

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Method

Application Notes and Protocols: Forced Degradation Studies for Phenidate Analogues

Introduction: The Imperative of Proactive Degradation Profiling In the landscape of pharmaceutical development, understanding a drug substance's stability profile is not merely a regulatory checkbox; it is a fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Proactive Degradation Profiling

In the landscape of pharmaceutical development, understanding a drug substance's stability profile is not merely a regulatory checkbox; it is a fundamental pillar of ensuring patient safety and product efficacy.[1][2] Forced degradation studies, or stress testing, provide the critical first look into the intrinsic stability of a drug molecule by subjecting it to conditions more severe than accelerated stability testing.[1] For phenidate analogues, a class of compounds often investigated for their therapeutic potential in neuro-psychiatric disorders, a thorough understanding of their degradation pathways is paramount. These compounds, sharing a core structure with methylphenidate, are susceptible to various degradation mechanisms that can lead to loss of potency or the formation of potentially toxic impurities.[3][4][5][6]

This guide provides a comprehensive framework for designing and executing a robust forced degradation study protocol for phenidate analogues. It moves beyond a simple recitation of conditions to explain the underlying scientific rationale, enabling researchers to develop a stability-indicating analytical method that is both scientifically sound and compliant with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][7]

Scientific Rationale and Regulatory Context

The primary objective of a forced degradation study is twofold: to identify the likely degradation products and to establish the degradation pathways of the drug substance.[1][8] This information is instrumental in developing and validating a stability-indicating analytical method (SIAM), typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method, which can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[9][10][11][12]

Regulatory bodies, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate forced degradation studies as part of the drug development process, with specific guidance provided in ICH Q1A(R2) and Q1B.[7][13][14][15][16][17][18] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the analytical method is sufficiently challenged without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[7]

Part 1: Designing the Forced Degradation Study

A well-designed study will systematically investigate the susceptibility of the phenidate analogue to various stress conditions. The core structure of many phenidate analogues contains ester and amide functionalities, making them prone to hydrolysis. The piperidine ring and phenyl group can also be sites for oxidation and photolytic reactions.

Logical Workflow for Forced Degradation Studies

The following diagram illustrates the logical flow of a comprehensive forced degradation study, from initial API characterization to the final elucidation of degradation pathways.

Forced_Degradation_Workflow cluster_Setup Phase 1: Preparation & Planning cluster_Execution Phase 2: Stress Condition Execution cluster_Analysis Phase 3: Analysis & Elucidation cluster_Validation Phase 4: Method Validation API Characterize API (Structure, pKa, Solubility) Method_Dev Develop Preliminary Analytical Method (HPLC/UPLC) API->Method_Dev Protocol_Design Design Stress Study Protocol (Conditions, Timepoints) Method_Dev->Protocol_Design Hydrolysis Acid & Base Hydrolysis Oxidation Oxidative Stress Thermal Thermal Degradation Photolysis Photolytic Stress HPLC_Analysis Analyze Stressed Samples (HPLC-UV/PDA) Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolysis->HPLC_Analysis Mass_Balance Calculate Mass Balance HPLC_Analysis->Mass_Balance Specificity Confirm Method Specificity (Peak Purity) HPLC_Analysis->Specificity LCMS_Analysis Identify Degradants (LC-MS/MS) Mass_Balance->LCMS_Analysis If significant degradation Pathway_Elucidation Elucidate Degradation Pathways LCMS_Analysis->Pathway_Elucidation Pathway_Elucidation->Specificity Validation Full SIAM Validation (ICH Q2(R1)) Specificity->Validation

Caption: Experimental Workflow for Forced Degradation.

Summary of Recommended Stress Conditions

The following table summarizes the typical stress conditions that should be applied to a phenidate analogue drug substance. The concentrations and durations are starting points and should be optimized to achieve the target 5-20% degradation.

Stress ConditionReagent/ConditionTemperatureDurationRationale & Key Considerations
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 60°C1 - 24 hoursTo induce acid-catalyzed hydrolysis, primarily of ester or amide linkages. Monitor for epimerization.[19][20]
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 60°C30 min - 12 hoursTo induce base-catalyzed hydrolysis. Phenidates are often more susceptible to base than acid hydrolysis.[3][19][20]
Oxidation 3% - 30% H₂O₂Room Temp1 - 24 hoursTo mimic oxidative degradation. The piperidine nitrogen and benzylic positions are potential sites of oxidation.[19]
Thermal Degradation Dry Heat60°C - 105°C6 - 48 hoursTo assess the impact of heat on the solid drug substance.[21]
Photostability UV & Visible LightAmbientPer ICH Q1BTo evaluate light sensitivity. Expose to ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UVA).[1][13][22]

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting forced degradation studies. It is crucial to run a control sample (drug substance in the same solvent, without the stressor, kept at ambient temperature) for each condition.

Protocol 1: Acid and Base Hydrolysis

Objective: To assess the susceptibility of the phenidate analogue to acid and base-catalyzed hydrolysis.

Materials:

  • Phenidate analogue drug substance

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Water bath or incubator

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the phenidate analogue into three separate flasks.

  • Acid Hydrolysis:

    • To the first flask, add a sufficient volume of 0.1 M HCl to dissolve the substance (e.g., 10 mL).

    • Stir the solution and place it in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent molar amount of NaOH.

    • Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To the second flask, add a sufficient volume of 0.1 M NaOH to dissolve the substance.

    • Stir the solution and maintain at room temperature.

    • Withdraw aliquots at time points (e.g., 30 min, 1, 2, 4 hours).

    • Immediately neutralize the aliquot with an equivalent molar amount of HCl.

    • Dilute the neutralized sample with mobile phase for analysis.

  • Control: To the third flask, add the same volume of HPLC-grade water. Keep at the same temperature as the stressed samples and analyze at the final time point.

  • Analysis: Analyze all samples by a suitable HPLC-UV/PDA method.

Causality: The ester moiety in phenidate analogues is a primary target for hydrolysis. Base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis for esters.[20] Elevated temperatures are used to accelerate the degradation process within a reasonable timeframe.[19]

Protocol 2: Oxidative Degradation

Objective: To determine the oxidative stability of the phenidate analogue.

Materials:

  • Phenidate analogue drug substance

  • 3% and 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and mobile phase components

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the phenidate analogue and dissolve it in 10 mL of HPLC-grade water.

  • Stress Application:

    • To the solution, add 1 mL of 3% H₂O₂.

    • Stir the solution and keep it at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Dilute the sample directly with the mobile phase for HPLC analysis.

  • Control: Prepare a similar solution without H₂O₂ and store it under the same conditions.

  • Analysis: Analyze all samples by HPLC-UV/PDA. If no degradation is observed with 3% H₂O₂, repeat the experiment with a higher concentration (e.g., 30%).

Causality: H₂O₂ is a common oxidizing agent used to simulate potential oxidative degradation. Tertiary amines, like the piperidine nitrogen in phenidate analogues, can be susceptible to N-oxidation.

Protocol 3: Photostability Testing

Objective: To evaluate the degradation of the phenidate analogue upon exposure to light, following ICH Q1B guidelines.[13][16][22]

Materials:

  • Phenidate analogue drug substance (solid and in solution)

  • Photostability chamber with calibrated light sources (cool white fluorescent and near UV lamps)

  • Quartz cuvettes or other transparent containers

  • Dark control samples wrapped in aluminum foil

Procedure:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the drug substance in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the drug substance in a suitable solvent (e.g., water or methanol) in a quartz cuvette.

  • Exposure:

    • Place the samples in the photostability chamber.

    • Place identical samples wrapped in aluminum foil next to the exposed samples to serve as dark controls.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[1]

  • Analysis:

    • At the end of the exposure period, prepare solutions of the solid samples.

    • Analyze both the exposed and dark control samples by HPLC-UV/PDA.

    • Compare the chromatograms to identify any photodegradants.

Causality: Light energy can be absorbed by chromophores in the molecule (such as the phenyl ring), leading to electronic excitation and subsequent chemical reactions, including oxidation or rearrangement.[23]

Part 3: Analytical Methodology and Data Interpretation

Developing a Stability-Indicating HPLC Method

The cornerstone of a forced degradation study is the analytical method used to separate and quantify the parent drug from its degradants.[10][11][12][24][25]

  • Column Selection: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is typically required to separate compounds with varying polarities.

  • Detection: A Photodiode Array (PDA) detector is highly recommended as it provides spectral data for all peaks, which is crucial for assessing peak purity and homogeneity.

Data Interpretation and Pathway Elucidation
  • Mass Balance: The sum of the assay value of the parent drug and the percentage of all degradation products should be close to 100%. A significant deviation may indicate that some degradants are not being detected or are co-eluting.

  • Peak Purity: Use the PDA detector to assess the peak purity of the parent drug in the stressed samples. A non-homogenous peak indicates co-elution with a degradant, necessitating further method optimization.

  • Identification of Degradants: For significant degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[26][27] High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, provides accurate mass data, enabling the determination of elemental compositions for the degradants.[28][29]

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments are used to fragment the degradant ions, providing structural information that helps in elucidating their chemical structures.[4][26]

Potential Degradation Pathways of Phenidate Analogues

Based on the typical chemical structure, the following degradation pathways can be anticipated. This diagram provides a conceptual framework for the types of transformations to expect.

Degradation_Pathways Phenidate Phenidate Analogue Ester & Piperidine Ring Hydrolysis_Product Degradation Product A Ritalinic Acid Analogue (Di-acid) Phenidate->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product Degradation Product B N-Oxide Phenidate->Oxidation_Product  Oxidation (H2O2) Epimerization_Product Degradation Product C Epimer Phenidate->Epimerization_Product  Epimerization (Base)

Caption: Potential Degradation Pathways for Phenidates.

Conclusion: A Foundation for Robust Drug Development

A systematically executed forced degradation study is a critical component of early-stage drug development. For phenidate analogues, this proactive approach to understanding degradation pathways not only satisfies regulatory requirements but also provides invaluable insights that inform formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.[1][8] The protocols and methodologies outlined in this guide provide a robust framework for researchers to confidently characterize the stability of their novel compounds, ensuring the development of safe, effective, and high-quality pharmaceutical products.

References

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide. Pharmaceutical Technology, 31(2), 60-74. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]

  • Ma, M., et al. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 713-728. [Link]

  • FDA. (1998). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 853-866. [Link]

  • Dolan, J. W. (2002). Stability-Indicating Assays: A Practical Approach. LCGC North America, 20(4), 346-352. [Link]

  • EMA. (2007). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. European Medicines Agency. [Link]

  • Singh, S., & Junwal, M. (2013). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 37(3), 48-53. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Ethyl 2-phenyl-2-piperidinoacetate Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Ethyl 2-phenyl-2-piperidinoacetate. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 2-phenyl-2-piperidinoacetate. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven insights to help you overcome common challenges and optimize your reaction yields. As senior application scientists, we understand that nuances in experimental setup can significantly impact outcomes. This center addresses specific issues in a direct question-and-answer format, explaining the causality behind each recommendation.

Section 1: Troubleshooting Low Yield & Reaction Failures

Low product yield is the most frequently encountered issue. The root cause can often be traced to one of several factors: incomplete reaction, competing side reactions, or product loss during workup and purification.

FAQ 1.1: My reaction has stalled, or the yield is consistently low (<50%). What are the primary factors to investigate?

A low yield is a systemic problem that requires a logical, step-by-step diagnosis. The most common culprits are related to reagent quality, reaction conditions, and the presence of inhibitors like water.

Core Areas to Investigate:

  • Reagent Purity and Stoichiometry:

    • Piperidine: Ensure it is anhydrous. Piperidine is hygroscopic and absorbed water can hydrolyze the ester product or interfere with the base.

    • Ethyl 2-bromophenylacetate: This is your electrophile. Ensure its purity. Impurities from its synthesis can interfere with the reaction.

    • Base: The choice and handling of the base are critical. An insufficient amount of base will result in the formation of piperidinium hydrobromide salt, which neutralizes the nucleophilic piperidine and halts the reaction.[1] A weak or partially decomposed base will not efficiently scavenge the HBr byproduct.

  • Anhydrous Conditions: The reaction is a nucleophilic substitution (SN2) that is highly sensitive to moisture. Water can promote the hydrolysis of the ethyl ester group, both in the starting material and the product, leading to the formation of the corresponding carboxylic acid—a common and troublesome impurity.[2][3][4][5]

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions, such as elimination or decomposition, especially with sensitive substrates. The optimal temperature balances reaction rate with selectivity.

  • Solvent Choice: Aprotic polar solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are generally preferred as they can dissolve the reactants and facilitate the SN2 mechanism without participating in the reaction.[1]

FAQ 1.2: I suspect a significant side reaction is consuming my product. What is the most likely culprit and how can I prevent it?

The most common side reaction is over-alkylation . The product, Ethyl 2-phenyl-2-piperidinoacetate, is a tertiary amine. While less nucleophilic than the starting secondary amine (piperidine), it can still react with the electrophile, ethyl 2-bromophenylacetate, to form a quaternary ammonium salt.[6] This is especially problematic if the concentration of the alkylating agent is too high relative to the amine.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of piperidine relative to the ethyl 2-bromophenylacetate. This ensures the electrophile is more likely to encounter the more nucleophilic starting amine.

  • Slow Addition: Add the ethyl 2-bromophenylacetate dropwise to the reaction mixture using a syringe pump.[1] This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event on the product molecule.[1][7]

FAQ 1.3: My product yield is high according to TLC/LC-MS analysis of the crude mixture, but I lose a significant amount during aqueous workup. What's happening?

This issue almost always points to incorrect pH during the extraction phase. Ethyl 2-phenyl-2-piperidinoacetate has a basic piperidine nitrogen.

  • Problem: If the aqueous layer is acidic (pH < 7) during extraction, the piperidine nitrogen will be protonated, forming a water-soluble ammonium salt. This will cause your product to partition into the aqueous layer rather than the organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Solution: During the workup, ensure the aqueous layer is made basic (pH 8-10) before extraction. Use a base wash, such as a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution, to neutralize any acid and deprotonate your product, ensuring it remains in the organic phase.[8]

Section 2: Addressing Common Impurities

Even with a good yield, product purity is paramount. Understanding the origin of impurities is key to their elimination.

FAQ 2.1: My final product is contaminated with 2-phenyl-2-piperidinoacetic acid. How is this formed and how can I remove it?

This impurity arises from the hydrolysis of the ethyl ester functionality of your product.[2][3][4][5]

Causes:

  • Presence of water in the reaction mixture.

  • Harsh acidic or basic conditions during workup, especially if combined with elevated temperatures.[5]

Removal Strategy:

  • Acid-Base Extraction: Dissolve the impure product in an organic solvent like ethyl acetate.

  • Wash the organic solution with a mild aqueous base such as saturated sodium bicarbonate solution. The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Separate the layers and wash the organic layer again with brine to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified ester.

FAQ 2.2: How can I confirm my reaction has gone to completion and all the starting ethyl 2-bromophenylacetate is consumed?

Thin-Layer Chromatography (TLC) is the most effective in-process control for monitoring reaction progress.

Procedure:

  • Prepare a TLC plate: Spot the plate with three lanes: your starting material (ethyl 2-bromophenylacetate), a co-spot (starting material and reaction mixture), and the reaction mixture itself.

  • Elute the plate: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The starting material is less polar than the amine-containing product.

  • Visualize: Use a UV lamp and/or an iodine chamber to visualize the spots. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Section 3: Recommended Protocols & Data
Protocol 3.1: Optimized Synthesis via N-Alkylation

This protocol incorporates best practices to maximize yield and minimize impurity formation.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add piperidine (1.1 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile).

  • Add Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or diisopropylethylamine (DIPEA).[1][7]

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Slow Addition of Electrophile: Dissolve ethyl 2-bromophenylacetate (1.0 equivalent) in anhydrous acetonitrile and add it to the dropping funnel. Add the solution to the reaction flask dropwise over 1-2 hours with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting bromide is consumed.

  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Data Summary: Impact of Base and Solvent on Yield

The choice of base and solvent significantly affects the outcome of N-alkylation reactions. The following table summarizes expected trends based on established chemical principles.

BaseSolventExpected YieldRationale & Causality
K₂CO₃ (Potassium Carbonate)Acetonitrile (ACN)Good to ExcellentHeterogeneous reaction. K₂CO₃ is a solid base that effectively neutralizes the HBr byproduct. ACN is a polar aprotic solvent that facilitates SN2 reactions.[1]
DIPEA (Hünig's Base)Dichloromethane (DCM)Good to ExcellentHomogeneous reaction. DIPEA is a non-nucleophilic organic base that scavenges protons without competing in the alkylation.[1]
Piperidine (Excess)None (Neat)Fair to GoodPiperidine acts as both nucleophile and base. However, half the piperidine will be consumed as the salt, requiring a large excess and making purification more difficult.
NaOH (Sodium Hydroxide)Ethanol/WaterPoorNot recommended. Strong nucleophilic bases like NaOH can cause significant hydrolysis of the ester group on both the starting material and product.[3][4]
Section 4: Visual Guides & Workflows
Diagram 1: Simplified SN2 Reaction Mechanism

G cluster_reactants Reactants cluster_products Products piperidine Piperidine (Nucleophile) product Ethyl 2-phenyl-2-piperidinoacetate piperidine->product S_N2 Attack bromide Ethyl 2-bromophenylacetate (Electrophile) bromide->product salt Piperidinium Bromide bromide->salt Displaced Bromide G start Low Yield Observed check_completion Check Reaction Completion (TLC / LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material reagent_quality Verify Reagent Quality (Anhydrous? Pure?) incomplete->reagent_quality workup_issue Analyze Workup & Extraction complete->workup_issue conditions Optimize Conditions (Extend Time, Increase Temp.) reagent_quality->conditions If Reagents OK ph_check Is aqueous layer basic (pH > 8) during extraction? workup_issue->ph_check yes_ph Yes ph_check->yes_ph no_ph No ph_check->no_ph purification_loss Investigate Purification Loss (e.g., column decomposition) yes_ph->purification_loss adjust_ph Adjust pH to > 8 with NaHCO₃ before extraction no_ph->adjust_ph

Caption: Decision tree for diagnosing and resolving low yield issues.

References
  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • Converti, A., et al. (2004). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. Retrieved from [Link]

  • Norman, R. O. C., et al. (1961). Aromatic Substitution. Part III. Hammett σ-Constants. RSC Publishing. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Ester hydrolysis. Retrieved from [Link]

  • Garg, N. K., et al. (2020). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Reisman, S. E., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Sarpong, R., et al. (2018). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl phenyl((2R)-piperidin-2-yl)acetate--hydrogen chloride (1/1). PubChem. Retrieved from [Link]

  • Adams, R., & Thal, A. F. (n.d.). Ethyl phenylacetate. Organic Syntheses. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved from [Link]

  • ResearchGate. (2019). Understanding the Hydrolysis Mechanism of Ethyl Acetate Catalyzed by an Aqueous Molybdocene: A Computational Chemistry Investigation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Resolution of Ethylphenidate Stereoisomers

Welcome to the technical support hub for the chiral separation of ethylphenidate. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven answers and troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the chiral separation of ethylphenidate. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven answers and troubleshooting protocols to overcome common challenges in resolving ethylphenidate stereoisomers. As Senior Application Scientists, we have structured this guide to address practical, real-world issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chiral separation of ethylphenidate, providing a foundation for method development and optimization.

Q1: What makes the chiral separation of ethylphenidate challenging?

Ethylphenidate, like its analogue methylphenidate, possesses two chiral centers, resulting in four stereoisomers: (d,l)-threo and (d,l)-erythro. The threo pair is the most relevant pharmacologically.[1][2] The primary challenge lies in the structural similarity of the enantiomers (e.g., d-threo and l-threo). Chromatographic resolution requires a chiral environment that can differentiate between these subtle three-dimensional arrangements. This is typically achieved by forming transient diastereomeric complexes with a chiral stationary phase (CSP), where the stability of these complexes differs slightly for each enantiomer, leading to different retention times.[3]

Q2: Which types of chiral stationary phases (CSPs) are most effective for ethylphenidate?

The selection of an appropriate CSP is the most critical factor for successful enantioseparation. For ethylphenidate and related basic compounds, the following CSPs have demonstrated broad applicability and success:

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the workhorses of chiral chromatography. They offer a wide range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions. Immobilized versions of these phases offer greater solvent compatibility, enhancing method development flexibility.[4][5]

  • Macrocyclic Glycopeptide-Based CSPs: Chiral selectors like vancomycin and teicoplanin are highly effective, particularly for amine-containing compounds.[4][6] These CSPs, such as the CHIROBIOTIC V2, operate through multiple interaction mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation, making them robust choices for separating phenidates.[1][4]

  • Superficially Porous Particle (SPP) Chiral Columns: These columns, like the Agilent InfinityLab Poroshell 120 Chiral-V, provide high efficiency at lower backpressures.[7] This allows for faster analyses or improved resolution for challenging separations.[7]

Q3: What are the primary chromatographic modes used for this separation?

The choice of chromatographic mode is intrinsically linked to the selected CSP.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating chiral compounds like ethylphenidate.[8][9] It uses supercritical CO2 as the main mobile phase, often with an alcohol co-solvent. SFC offers advantages of high efficiency, fast analysis times, and reduced solvent consumption.[8][10]

  • Normal-Phase (NP) HPLC: This mode typically uses a non-polar solvent like hexane or heptane with a polar modifier, such as an alcohol (e.g., ethanol, isopropanol). It is highly effective with polysaccharide-based CSPs.

  • Polar Organic Mode (POM): This mode uses polar organic solvents like methanol or acetonitrile. It is compatible with both polysaccharide and macrocyclic glycopeptide CSPs and offers different selectivity compared to NP.

  • Reversed-Phase (RP) HPLC: While less common for initial screening, RP (using aqueous-organic mobile phases) can be effective, especially with macrocyclic glycopeptide or certain derivatized cyclodextrin CSPs.

Q4: Why are mobile phase additives so important for separating basic compounds like ethylphenidate?

Ethylphenidate is a basic compound due to its piperidine nitrogen. This feature is critical to consider during method development.

  • Improved Peak Shape: Basic analytes can interact strongly with residual acidic silanol groups on the surface of silica-based CSPs, leading to significant peak tailing.[4][11] Adding a small amount of a basic additive (e.g., diethylamine, triethylamine, isopropylamine) to the mobile phase acts as a competitor, masking these silanol sites and resulting in sharper, more symmetrical peaks.[10][12]

  • Tuning Selectivity and Retention: Additives can also modify the interactions between the analyte and the CSP, thereby altering retention times and, in some cases, improving enantioselectivity (the separation factor, α).[10][13] The concentration of the additive is a powerful tool for optimization.[14] Similarly, acidic additives like acetic or trifluoroacetic acid can be used to control the ionization state of the analyte and improve chromatography.[7]

Troubleshooting Guide: From Poor Resolution to Robust Separation

This guide provides a systematic approach to resolving common issues encountered during the analysis of ethylphenidate stereoisomers.

Problem 1: Poor to No Resolution (Rs < 1.5)

Low resolution is the most common challenge. It can be caused by insufficient selectivity (α), low efficiency (N), or a combination of both.

Logical Troubleshooting Workflow

G start Poor Resolution (Rs < 1.5) check_alpha Is Selectivity (α) > 1.05? start->check_alpha check_N Are Peaks Broad? (Low Efficiency, N) check_alpha->check_N Yes sub_alpha Increase Selectivity (α) check_alpha->sub_alpha No sub_N Increase Efficiency (N) check_N->sub_N Yes sol_alpha1 Change Mobile Phase - Vary % alcohol modifier - Add/change additive (acid/base) - Switch to different alcohol (e.g., EtOH to IPA) sol_alpha2 Optimize Temperature - Lower T often increases α - Test in 5-10°C increments sol_alpha3 Screen Different CSPs - Switch from polysaccharide to macrocyclic glycopeptide or vice versa end Achieve Baseline Resolution (Rs ≥ 1.5) sol_alpha3->end sol_N1 Decrease Flow Rate - Chiral separations are sensitive to mass transfer - Try reducing flow by 25-50% sol_N2 Check for Extra-Column Dead Volume - Use smaller ID tubing - Ensure proper fitting connections sol_N3 Ensure Column Health - Flush or regenerate column - Replace if performance is degraded sol_N3->end

Caption: Troubleshooting workflow for poor chiral resolution.

Detailed Solutions for Low Selectivity (α)
  • Cause: The CSP is not creating a sufficiently large energy difference between the transient diastereomeric complexes formed with each enantiomer.

  • Solutions:

    • Mobile Phase Composition: Systematically vary the ratio of your solvents (e.g., heptane/ethanol) and the concentration of additives. For basic compounds like ethylphenidate, adding a small amount of a basic modifier like diethylamine can significantly improve both peak shape and resolution.[4]

    • Temperature Optimization: Temperature can have a profound and unpredictable impact on enantioselectivity.[15] Lowering the temperature often increases resolution by enhancing the stability of the analyte-CSP interactions, though the opposite can also occur. Evaluate temperatures from 15°C to 40°C in increments.

    • Change Chiral Stationary Phase: If optimizing the mobile phase and temperature fails, the chosen CSP may be unsuitable. It is highly recommended to screen a small set of orthogonal CSPs (e.g., one cellulose-based, one amylose-based, and one macrocyclic glycopeptide-based) during initial method development.[15][16]

Problem 2: Significant Peak Tailing or Asymmetry

Asymmetric peaks compromise resolution and make accurate quantification impossible.

  • Cause 1: Secondary Silanol Interactions: This is the most common cause for basic analytes like ethylphenidate. The amine group interacts with acidic silanol groups on the silica support of the CSP, causing tailing.[11]

    • Solution: Add a competing base to the mobile phase. Start with 0.1% diethylamine (DEA) or triethylamine (TEA) and optimize the concentration. This masks the active sites and dramatically improves peak shape.[4]

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the injection volume or sample concentration and reinject.

  • Cause 3: Column Contamination/Degradation: Accumulation of strongly retained impurities can create active sites that cause tailing.

    • Solution: Follow the manufacturer's instructions for column washing and regeneration.[17] If performance does not improve, the column may need replacement.

Problem 3: Inconsistent or Drifting Retention Times

Poor reproducibility prevents method validation and reliable analysis.

  • Cause 1: Insufficient Column Equilibration: Chiral separations can be very sensitive to mobile phase composition. Switching between mobile phases requires extensive equilibration time.

    • Solution: Equilibrate the column with at least 20-30 column volumes of the new mobile phase, or until a stable baseline is achieved for a prolonged period.[18]

  • Cause 2: Mobile Phase Instability: Volatile components (e.g., hexane, additives like DEA) can evaporate over time, changing the mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Cause 3: Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times.[15]

    • Solution: Use a column thermostat to maintain a constant, controlled temperature.

  • Cause 4: Additive Memory Effects: Traces of additives (especially acids or bases) from previous analyses can remain adsorbed to the stationary phase, affecting subsequent separations.[13]

    • Solution: Dedicate columns to specific methods or mobile phase types. If a column must be used with different additives, implement a rigorous washing procedure between methods.[17]

Experimental Protocols & Data

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to selecting the best CSP for ethylphenidate resolution.

Objective: To identify a CSP and mobile phase system that provides at least partial separation (α > 1.05) of ethylphenidate enantiomers.

Materials:

  • Ethylphenidate racemic standard

  • HPLC or SFC system with UV detector

  • Screening Columns:

    • Cellulose-based CSP (e.g., Astec® Cellulose DMP)

    • Amylose-based CSP (e.g., CHIRALPAK® AD)

    • Macrocyclic Glycopeptide-based CSP (e.g., Astec® CHIROBIOTIC® V2)[4]

  • HPLC-grade solvents: n-Hexane, Ethanol, Methanol

  • Additives: Diethylamine (DEA), Acetic Acid (AA), Ammonium Hydroxide (NH₄OH)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic ethylphenidate in ethanol.

  • System Preparation: Ensure the chromatograph is clean and purged.

  • Column Installation & Equilibration:

    • Install the first screening column (e.g., Cellulose-based).

    • Equilibrate the column with the initial mobile phase (see Table 1) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the sample solution.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of both peaks.

  • Screening Progression:

    • Test each mobile phase condition listed in Table 1 for the current column.

    • After completing the screen for one column, flush the system thoroughly, install the next column, and repeat steps 3-5.

  • Evaluation: Analyze the resulting chromatograms. Identify the column and mobile phase combination that yields the best selectivity (α) and resolution (Rs). This condition will be the starting point for further optimization.

Table 1: Recommended Starting Conditions for CSP Screening
CSP Type Chromatographic Mode Mobile Phase Typical Flow Rate (4.6 mm ID) Notes
Polysaccharide Normal Phase (NP)Hexane/Ethanol (90:10 v/v) + 0.1% DEA1.0 mL/minDEA is crucial for good peak shape.
Polysaccharide Polar Organic (POM)Methanol + 0.1% DEA0.5 - 1.0 mL/minOffers different selectivity from NP.
Macrocyclic Glycopeptide Polar Ionic ModeMethanol + 0.1% Acetic Acid + 0.02% NH₄OH[7]1.0 mL/minProvides a unique ion-exchange mechanism. Excellent for MS compatibility.
Any CSP Supercritical Fluid (SFC)CO₂/Methanol (80:20 v/v) + 0.2% Isopropylamine2-3 mL/minSFC often provides very fast and efficient separations.[8][9]
Diagram: Chiral Recognition Mechanism

Successful chiral separation is predicated on the "three-point interaction model," where a stable, transient diastereomeric complex is formed between the analyte and the CSP.

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Enantiomer 1 (Good Fit) cluster_2 Enantiomer 2 (Poor Fit) CSP P1 Site 1 (H-bond donor) P2 Site 2 (π-π interaction) P3 Site 3 (Steric hindrance) E1 Enantiomer 1 A1 H-bond acceptor B1 Aromatic ring C1 Small group A1->P1 Strong Interaction B1->P2 Strong Interaction C1->P3 Allowed (No Clash) E2 Enantiomer 2 A2 H-bond acceptor B2 Aromatic ring C2 Large group A2->P1 Strong Interaction B2->P2 Strong Interaction C2->P3 Repulsion (Steric Clash)

Caption: The three-point interaction model for chiral recognition.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Chiral Separation of Amphetamine Analogs by HPLC. Benchchem.
  • Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Bishop, S. C., et al. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(5), 579-585. [Link]

  • ResearchGate. (2025). Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. [Link]

  • ResearchGate. (2025). Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. [Link]

  • ResearchGate. (n.d.). Chiral Separation and Quantitation of Methylphenidate, Ethylphenidate and Ritalinic Acid in Blood using Supercritical Fluid Chromatography. [Link]

  • Semantic Scholar. (n.d.). Chiral Separation and Quantitation of Methylphenidate, Ethylphenidate and Ritalinic Acid in Blood using Supercritical Fluid Chromatography. [Link]

  • Chromatography Today Help Desk. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • PubMed Central. (n.d.). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. [Link]

  • ResearchGate. (2025). Additive concentration effects on enantioselective separations in supercritical fluid chromatography. [Link]

  • Agilent Technologies. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. [Link]

  • de Moraes, M. C., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119. [Link]

  • DocPlayer. (n.d.). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. [Link]

  • ResearchGate. (2025). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. [Link]

  • ResearchGate. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]

  • ResearchGate. (2025). Research Progress on Chiral Separation Methods and Toxic Effects of Methamphetamine Enantiomers. [Link]

  • Chromatography Today. (2016). Important Considerations for Repeatable HPLC Assays of Chiral Compounds. [Link]

  • Google Patents. (n.d.). Process of enantiomeric resolution of D,L-(±)
  • Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2874-2878. [Link]

  • ResearchGate. (n.d.). A Concise and Facile Synthesis of (R,R)-Dexmethylphenidate Hydrochloride and Its Three Stereoisomers. [Link]

  • IFRTI. (n.d.). Chiral Separation and Quantitation of Methylphenidate, Ethylphenidate, and Ritalinic Acid Using Supercritical Fluid Chromatography. [Link]

  • ResearchGate. (n.d.). The effect of high Concentration Additive on Chiral Separations in Supercritical Fluid Chromatography. [Link]

  • Encyclopedia of Pharmaceutical Science and Technology. (n.d.). Chiral Drug Separation. [Link]

  • ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. [Link]

  • ResearchGate. (2025). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. [Link]

  • NIH National Library of Medicine. (n.d.). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • University of Saskatchewan. (n.d.). Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d,l-threo-Methylphenidate in vitro and in vivo in Humans. [Link]

  • ResearchGate. (n.d.). Structures of the four configurational (and two stereo-) isomers of the methylphenidate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Dopamine Transporter Affinity: Ethylphenidate vs. Methylphenidate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Dopamine Transporter Affinity The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Dopamine Transporter Affinity

The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft.[1][2][3] Its function is a key target for a range of psychostimulant compounds, including the widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD), methylphenidate (MPH), and its ethyl ester analogue, ethylphenidate (EPH).[4][5][6] The affinity of a compound for DAT is a primary determinant of its potency as a dopamine reuptake inhibitor, directly influencing its pharmacological effects, such as increased focus, alertness, and its potential for abuse.[4][7] This guide provides an in-depth comparison of the DAT affinity of ethylphenidate and methylphenidate, supported by experimental data, to inform research and drug development in neuropsychopharmacology.

Ethylphenidate can be formed in vivo through the hepatic transesterification of methylphenidate when co-ingested with ethanol.[5][7] While only a small percentage of methylphenidate is converted, this metabolic interaction has significant pharmacological implications.[7]

Comparative Dopamine Transporter Binding Affinity

The binding affinities of ethylphenidate and methylphenidate for the dopamine transporter have been characterized in numerous in vitro studies. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics used to quantify this affinity, with lower values indicating a higher binding potency.

CompoundEnantiomerDAT IC50 (nM)DAT Ki (nM)Norepinephrine Transporter (NET) IC50 (nM)Selectivity (NET/DAT IC50 Ratio)
Methylphenidate (MPH) d-threo23[8]161[8]39[8]1.7
Ethylphenidate (EPH) d-threo27[8][9][10][11]230[8]290[8]10.7
Methylphenidate (MPH) Racemic (dl-threo)211[8]Not ReportedNot ReportedNot Reported
Ethylphenidate (EPH) Racemic (dl-threo)440[8]Not ReportedNot ReportedNot Reported
Cocaine 367[9][10][11]Not ReportedNot ReportedNot Reported

Analysis of Affinity Data:

Experimental data consistently demonstrates that both d-threo-methylphenidate and d-threo-ethylphenidate are potent inhibitors of the dopamine transporter, exhibiting low nanomolar IC50 values.[8] Notably, d-threo-methylphenidate displays a slightly higher affinity for DAT compared to d-threo-ethylphenidate, as indicated by its lower IC50 and Ki values.[8]

A significant distinction between the two compounds lies in their selectivity for the dopamine transporter over the norepinephrine transporter (NET). Ethylphenidate is considerably more selective for DAT than methylphenidate.[7][8] The d-threo-enantiomer of ethylphenidate is approximately 10.7 times more selective for DAT over NET, whereas d-threo-methylphenidate has a selectivity ratio of only 1.7.[8] This enhanced selectivity of ethylphenidate for the dopaminergic system may contribute to its distinct pharmacological profile.

Experimental Protocol: In Vitro Radioligand Binding Assay for DAT Affinity

The determination of a compound's affinity for the dopamine transporter is typically achieved through in vitro radioligand binding assays. This method quantifies the ability of a test compound (e.g., ethylphenidate or methylphenidate) to displace a specific radiolabeled ligand from the transporter.

Principle of the Assay

This competitive binding assay relies on the principle that an unlabeled test compound will compete with a radiolabeled ligand for the same binding site on the dopamine transporter. The amount of radiolabeled ligand displaced is proportional to the affinity and concentration of the test compound.

Competitive_Binding_Assay cluster_0 Assay Components cluster_1 Binding Equilibrium DAT Dopamine Transporter (DAT) (from cell membrane prep) Bound_Complex DAT-Radioligand Complex DAT->Bound_Complex Binds Radioligand Radiolabeled Ligand (e.g., [3H]WIN 35,428) Radioligand->Bound_Complex Test_Compound Test Compound (Ethylphenidate or Methylphenidate) Test_Compound->DAT Competes for Binding Site Displaced_Ligand Displaced Radioligand Bound_Complex->Displaced_Ligand Displacement by Test Compound

Caption: Principle of the competitive radioligand binding assay for DAT.

Step-by-Step Methodology

1. Membrane Preparation:

  • Rationale: To isolate the dopamine transporters, which are embedded in the cell membrane.

  • Procedure:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).[2]

    • Harvest the cells and homogenize them in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[2]

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[2]

    • Pellet the cell membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).[2]

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard method like the BCA assay.[2]

2. Competitive Binding Assay:

  • Rationale: To measure the displacement of a radioligand by the test compound at various concentrations.

  • Procedure:

    • In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding wells: Add 50 µL of binding buffer.[2]

    • Non-specific Binding wells: Add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to saturate all specific binding sites.[2]

    • Test Compound wells: Add 50 µL of varying concentrations of ethylphenidate or methylphenidate.

    • To all wells, add 50 µL of a radiolabeled DAT ligand, such as [3H]WIN 35,428, at a final concentration near its Kd value.[2][12]

    • Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (containing approximately 20-50 µg of protein) to each well.[2]

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).[1]

3. Separation of Bound and Free Ligand:

  • Rationale: To separate the membrane-bound radioligand from the unbound radioligand in the solution.

  • Procedure:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.[2]

4. Quantification and Data Analysis:

  • Rationale: To measure the amount of radioactivity on the filters and calculate the binding affinity of the test compound.

  • Procedure:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_0 Preparation cluster_1 Binding Assay cluster_2 Measurement & Analysis Cell_Culture 1. Culture hDAT-expressing cells Membrane_Isolation 2. Isolate Cell Membranes (Homogenization & Centrifugation) Cell_Culture->Membrane_Isolation Assay_Setup 3. Set up 96-well plate (Total, Non-specific, Test Compound) Membrane_Isolation->Assay_Setup Add_Reagents 4. Add Radioligand & Membranes Assay_Setup->Add_Reagents Incubation 5. Incubate to reach equilibrium Add_Reagents->Incubation Filtration 6. Separate Bound/Free Ligand (Filtration) Incubation->Filtration Scintillation 7. Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Data_Analysis 8. Calculate IC50 & Ki Scintillation->Data_Analysis

Caption: Workflow for a DAT radioligand binding assay.

Conclusion

Both ethylphenidate and methylphenidate are potent dopamine transporter inhibitors. While methylphenidate exhibits a slightly higher affinity for DAT, ethylphenidate demonstrates significantly greater selectivity for the dopamine transporter over the norepinephrine transporter. This difference in selectivity is a key pharmacological distinction that likely contributes to subtle variations in their overall psychostimulant effects. The provided experimental protocol for a radioligand binding assay offers a robust and validated method for researchers to further investigate the binding affinities of these and other novel compounds targeting the dopamine transporter.

References

  • Ethylphenidate - Wikipedia. (n.d.). Retrieved from [Link]

  • Gatley, S. J., Volkow, N. D., Wang, G. J., Fowler, J. S., Logan, J., Ding, Y. S., ... & Pappas, N. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(26), PL 411-PL 417. Retrieved from [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Pharmacological profile of methylphenidate-based designer drugs. Neuropharmacology, 134, 133-140. Retrieved from [Link]

  • Patrick, K. S., Williard, R. L., VanWert, A. L., Dowd, J. J., Oatis, J. E., & Middaugh, L. D. (2005). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of medicinal chemistry, 48(8), 2876-2881. Retrieved from [Link]

  • Markowitz, J. S., & Patrick, K. S. (2008). Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers. Journal of clinical psychopharmacology, 28(5), 571-574. Retrieved from [Link]

  • Stimulant - Wikipedia. (n.d.). Retrieved from [Link]

  • Patrick, K. S., Williard, R. L., VanWert, A. L., Dowd, J. J., Oatis, J. E., & Middaugh, L. D. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Journal of medicinal chemistry, 48(8), 2876-2881. Retrieved from [Link]

  • Methylphenidate - Wikipedia. (n.d.). Retrieved from [Link]

  • Patrick, K. S., Williard, R. L., VanWert, A. L., Dowd, J. J., Oatis, J. E., & Middaugh, L. D. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2876-2881. Retrieved from [Link]

  • Sescousse, G., Li, Q., & Dreher, J. C. (2020). Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. bioRxiv. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Hübner, H. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (Doctoral dissertation, Universität Regensburg). Retrieved from [Link]

  • Patrick, K. S., Williard, R. L., VanWert, A. L., Dowd, J. J., Oatis, J. E., & Middaugh, L. D. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2876-2881. Retrieved from [Link]

  • Reith, M. E., Berfield, J. L., & Wang, J. (2001). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of neurochemistry, 77(3), 852-861. Retrieved from [Link]

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Validation

A Comparative Pharmacological Guide to d- and l-Ethylphenidate Enantiomers

For researchers, scientists, and drug development professionals, understanding the stereospecific pharmacology of psychoactive compounds is paramount for advancing therapeutic innovation and ensuring neurochemical select...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the stereospecific pharmacology of psychoactive compounds is paramount for advancing therapeutic innovation and ensuring neurochemical selectivity. This guide provides an in-depth comparison of the d-threo- and l-threo-enantiomers of ethylphenidate (EPH), a significant transesterification metabolite of methylphenidate (MPH) formed in the presence of ethanol.[1][2][3] We will delve into the nuanced differences in their pharmacodynamics, pharmacokinetics, and behavioral effects, supported by experimental data and methodologies.

Introduction: The Significance of Chirality in Phenidate Pharmacology

Ethylphenidate, like its parent compound methylphenidate, possesses two chiral centers, giving rise to four possible stereoisomers. The threo diastereomer is the pharmacologically relevant form, which exists as a pair of enantiomers: d-threo-ethylphenidate and l-threo-ethylphenidate. It is well-established that the pharmacological activity of many chiral drugs resides predominantly in one enantiomer.[4][5] As we will explore, this holds true for ethylphenidate, with the d-enantiomer being the primary contributor to its central nervous system effects.[6][7] Ethylphenidate is formed in the body when methylphenidate and ethanol are consumed concurrently, a metabolic interaction that can alter the overall pharmacological profile and potentiate the stimulant effects of the parent drug.[1][3][6][8]

Pharmacodynamics: A Tale of Two Enantiomers at the Monoamine Transporters

The primary mechanism of action for ethylphenidate is the inhibition of presynaptic monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][6] However, the two enantiomers exhibit starkly different affinities and potencies at these sites.

In Vitro Binding and Uptake Inhibition Assays

In vitro studies utilizing human embryonic kidney (HEK) cells expressing human monoamine transporters have been instrumental in elucidating the stereoselective activity of ethylphenidate enantiomers.[1][7][9] The d-enantiomer of ethylphenidate is a potent inhibitor of dopamine reuptake, with an IC50 value of 27 nM.[1][2][3] In stark contrast, the l-enantiomer is significantly less active, with an IC50 for dopamine reuptake inhibition of 1730 nM.[1][2][3]

A noteworthy characteristic of d-ethylphenidate is its greater selectivity for the dopamine transporter over the norepinephrine transporter when compared to cocaine.[1][2][3] While d-ethylphenidate does inhibit norepinephrine uptake (IC50 of 290 nM), its binding selectivity for DAT relative to NET is approximately 10-fold greater than that of cocaine.[1] The l-enantiomer shows minimal activity at both DAT and NET.[1][7] Neither enantiomer demonstrates significant binding affinity for the serotonin transporter (SERT).[1][9]

CompoundDAT IC50 (nM)NET IC50 (nM)SERT Ki (nM)
d-Ethylphenidate 27[1][2][3]290[1]>10,000[1]
l-Ethylphenidate 1730[1][2][3]>10,000[7]ND
dl-Ethylphenidate 95[7]319[7]>10,000[7]
Cocaine 367[1][2]462[1]433[1]
d-Methylphenidate 23[6]--
ND: Not Determined
Experimental Protocol: Monoamine Transporter Inhibition Assay

The following provides a generalized, step-by-step methodology for assessing monoamine transporter inhibition, as is common in the field.

  • Cell Culture : Human Embryonic Kidney (HEK293) cells are stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Assay Preparation : Cells are grown to confluence, washed, and resuspended in a Krebs-HEPES buffer.

  • Compound Incubation : A known concentration of the test compounds (d-EPH, l-EPH) is pre-incubated with the cell suspension for a short period (e.g., 10 minutes).

  • Radioligand Addition : A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake assay.

  • Termination of Uptake : After a defined incubation period (e.g., 10 minutes), the uptake is terminated by rapid filtration through glass fiber filters.

  • Quantification : The amount of radioactivity trapped on the filters is measured using liquid scintillation counting, which corresponds to the amount of neurotransmitter taken up by the cells.

  • Data Analysis : IC50 values are calculated by performing a concentration-response curve with multiple concentrations of the test compound.

Caption: Workflow for Monoamine Uptake Inhibition Assay

Pharmacokinetics: Enantioselective Metabolism and Distribution

The pharmacokinetic profiles of the ethylphenidate enantiomers are influenced by their formation through the transesterification of methylphenidate and their subsequent metabolism. When methylphenidate and ethanol are co-ingested, the carboxylesterase 1 (CES1) enzyme enantioselectively metabolizes l-methylphenidate to l-ethylphenidate.[6] This process also leads to elevated plasma concentrations of the more active d-methylphenidate.[1][3][6]

While specific pharmacokinetic parameters for d- and l-ethylphenidate are not as extensively documented as for methylphenidate, the general principles of phenidate metabolism apply. The ester linkage in ethylphenidate is susceptible to hydrolysis, leading to the formation of ritalinic acid, which is pharmacologically inactive.[3] The ethyl ester of ethylphenidate is more resistant to hydrolysis than the methyl ester of methylphenidate, which could potentially lead to a longer duration of action.[7]

In Vivo Behavioral Pharmacology: Locomotor Activity Studies

The profound in vitro differences between the d- and l-enantiomers translate to distinct behavioral effects in animal models.

Mouse Locomotor Activity

Studies in C57BL/6J mice have demonstrated that intraperitoneal administration of d-ethylphenidate produces a dose-dependent increase in locomotor activity.[1] At a dose of 10 mg/kg, d-ethylphenidate induced a significant increase in motor activity, comparable to that of d-methylphenidate.[1][7] Conversely, l-ethylphenidate did not produce any significant changes in motor activity compared to saline controls.[1][9] The racemic mixture of ethylphenidate showed an intermediate effect, with its activity being greater than the l-enantiomer but less than the d-enantiomer at certain doses.[9]

Compound (10 mg/kg, i.p.)Effect on Locomotor Activity
d-Ethylphenidate Significant increase[1][9]
l-Ethylphenidate No significant effect[1][9]
dl-Ethylphenidate Significant increase (less than d-EPH)[9]
Saline No significant effect
Experimental Protocol: Mouse Locomotor Activity Assessment

A typical protocol for assessing locomotor activity in mice is as follows:

  • Animal Acclimation : Male C57BL/6 mice are individually housed and acclimated to the testing environment.

  • Drug Administration : Mice are administered d-ethylphenidate, l-ethylphenidate, racemic ethylphenidate, or saline vehicle via intraperitoneal (i.p.) injection.

  • Activity Monitoring : Immediately following injection, mice are placed in an open-field activity chamber equipped with infrared beams to track movement.

  • Data Collection : Locomotor activity is recorded for a set duration (e.g., 90 minutes).[1][9]

  • Data Analysis : The total distance traveled or the number of beam breaks is quantified and compared across treatment groups.

G cluster_0 In Vivo Behavioral Assay A Acclimated Mice B i.p. Injection (d-EPH, l-EPH, racemate, saline) A->B C Placement in Activity Chamber B->C D 90-minute Activity Recording C->D E Data Analysis (Locomotor Activity) D->E caption Mouse Locomotor Activity Experimental Workflow

Caption: Mouse Locomotor Activity Experimental Workflow

Synthesis of Ethylphenidate Enantiomers

The enantiomers of ethylphenidate can be synthesized for research purposes. A common method involves the resolution of racemic threo-methylphenidate, followed by transesterification. Alternatively, racemic ethylphenidate can be synthesized and then resolved into its constituent enantiomers. One synthetic route involves the hydrolysis of methylphenidate to ritalinic acid, which is then esterified with ethanol in the presence of an acid catalyst.[10] Chiral resolution can be achieved using techniques such as fractional crystallization with a chiral resolving agent.[11]

Conclusion and Future Directions

The pharmacological activity of ethylphenidate resides almost exclusively in the d-threo-enantiomer. This enantiomer is a potent and selective dopamine reuptake inhibitor, which underlies its stimulant effects on the central nervous system. The l-threo-enantiomer is largely inactive at monoamine transporters and does not contribute significantly to the primary pharmacological effects.

For drug development professionals, the selective dopaminergic action of d-ethylphenidate presents an interesting profile.[6] Its increased selectivity for the dopamine transporter over the norepinephrine transporter, compared to cocaine, could have implications for its therapeutic potential and abuse liability. Further research is warranted to fully characterize the pharmacokinetic profile of the individual enantiomers and to explore their potential as therapeutic agents or as tools to understand the neurobiology of dopamine signaling. The stereoselective nature of ethylphenidate's pharmacology underscores the critical importance of considering chirality in drug design and evaluation.

References

  • Patrick, K. S., Williard, R. L., VanWert, A. L., Dowd, J. J., Oatis, J. E., Jr, & Middaugh, L. D. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Journal of medicinal chemistry, 48(8), 2876–2881. [Link]

  • Patrick, K. S., Williard, R. L., VanWert, A. L., Dowd, J. J., Oatis, J. E., Jr, & Middaugh, L. D. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. PubMed. [Link]

  • Patrick, K. S., Caldwell, R. W., Ferris, R. M., & Breese, G. R. (1987). Pharmacology of the enantiomers of threo-methylphenidate. The Journal of pharmacology and experimental therapeutics, 241(1), 152–158. [Link]

  • Patrick, K. S., Williard, R. L., VanWert, A. L., Dowd, J. J., Oatis, J. E., Jr, & Middaugh, L. D. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry. [Link]

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  • ResearchGate. (2025). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol | Request PDF. [Link]

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  • Patrick, K. S., Caldwell, R. W., Ferris, R. M., & Breese, G. R. (1987). (PDF) Pharmacology of the enaniomers of threo-methylphenidate. ResearchGate. [Link]

  • Patrick, K. S., Williard, R. L., VanWert, A. L., Dowd, J. J., Oatis, J. E., Jr, & Middaugh, L. D. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The. PDF Free Download. [Link]

  • Swanson, J. M., Greenhill, L. L., Wigal, T., Kollins, S., Stehli, A., Davies, M., ... & Gupta, S. (2004). Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder. Journal of the American Academy of Child and Adolescent Psychiatry, 43(11), 1422–1429. [Link]

  • Markowitz, J. S., DeVane, C. L., Ramamoorthy, S., Zhu, H. J., & Patrick, K. S. (2006). A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study. Journal of child and adolescent psychopharmacology, 16(6), 687–698. [Link]

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  • Renalson, K. S., Kalambe, A. B., & Panhekar, D. Y. (2014). EFFICIENT METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF DEXMETHYLPHENIDATE HYDROCHLORIDE (FOCALIN®). OMICS International. [Link]

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  • PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PubMed Central. [Link]

  • Zenodo. (n.d.). Novel one pot synthesis of dexethylphenidate hydrochloride with chiral purity. [Link]

  • Markowitz, J. S., & Patrick, K. S. (2008). Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers: does chirality matter?. Journal of clinical psychopharmacology, 28(3 Suppl 2), S54–S61. [Link]

  • ResearchGate. (2025). Differential Pharmacokinetics and Pharmacodynamics of Methylphenidate Enantiomers | Request PDF. [Link]

  • Wikipedia. (n.d.). Methylphenidate. [Link]

  • ResearchGate. (n.d.). -Synthetic route for ethylphenidate. | Download Scientific Diagram. [Link]

  • Ding, Y. S., Fowler, J. S., Volkow, N. D., Gatley, S. J., Logan, J., Dewey, S. L., ... & Wolf, A. P. (1997). Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain. Psychopharmacology, 131(1), 71–78. [Link]

  • Semantic Scholar. (n.d.). Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers: does chirality matter?. [Link]

  • Thai, D. L., Yurasits, L. N., Rudolph, G. R., & Perel, J. M. (1999). Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs. Drug metabolism and disposition: the biological fate of chemicals, 27(6), 645–650. [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current molecular pharmacology, 9(3), 260–266. [Link]

  • Davidson, C., & Chase, P. B. (2019). Repeated Use of the Psychoactive Substance Ethylphenidate Impacts Neurochemistry and Reward Learning in Adolescent Male and Female Mice. Frontiers in behavioral neuroscience, 13, 23. [Link]

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  • Davidson, C., & Chase, P. B. (2019). Repeated Use of the Psychoactive Substance Ethylphenidate Impacts Neurochemistry and Reward Learning in Adolescent Male and Female Mice. Frontiers in Behavioral Neuroscience. [Link]

  • de Sá, D. S., de Souza, L. M., da Silva, A. G., & de Almeida, R. M. M. (2016). Changes in behavior as side effects in methylphenidate treatment: review of the literature. Trends in psychiatry and psychotherapy, 38(4), 204–211. [Link]

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Comparative

A Head-to-Head Comparison of Ethylphenidate and Cocaine Binding Affinity at the Dopamine Transporter (DAT)

Introduction The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopamin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[1] Its function is paramount in regulating mood, motivation, and motor control. The DAT is also the primary molecular target for several psychostimulants, including the widely abused substance cocaine and ethylphenidate, a metabolite formed from the co-ingestion of methylphenidate (Ritalin) and ethanol.[2][3]

Both cocaine and ethylphenidate exert their stimulant effects predominantly by inhibiting DAT, which leads to elevated extracellular dopamine concentrations.[1][4] While their mechanisms converge on DAT inhibition, subtle differences in their binding affinities and molecular interactions can lead to distinct pharmacological profiles. This guide provides an in-depth, head-to-head comparison of the DAT binding affinities of ethylphenidate and cocaine, supported by quantitative data, detailed experimental methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.

Molecular Interactions at the DAT Binding Site

The binding site for cocaine and related phenylethylamine-based inhibitors is located deep within the transporter, in a central pocket formed by transmembrane (TM) helices 1, 3, 6, and 8.[5][6] This site directly overlaps with the binding pocket for the endogenous substrate, dopamine.[5] Structural studies have revealed key interactions, such as an ionic bond between the protonated amine of the ligand and a critical aspartate residue (Asp79) in TM1.[5][7] Cocaine's benzoyl ester group and methylphenidate's methyl ester group also form crucial hydrophobic interactions with surrounding residues.[4] Given that ethylphenidate is a structural homolog of methylphenidate, it is understood to engage the same pharmacophore within this common binding site.[2]

Recent high-resolution cryo-electron microscopy of the human DAT (hDAT) in complex with cocaine has confirmed that the cocaine molecule sits within the central S1 binding site, with its tropane ring's tertiary amine forming a key ionic interaction with Asp79.[7] This competitive binding physically obstructs dopamine from entering the transporter, effectively blocking its reuptake.

Comparative Binding Affinity Analysis

The binding affinity of a compound for its target is a crucial measure of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the target receptors in the absence of a competing substrate. A lower Ki value signifies a higher binding affinity.

The data presented below, synthesized from multiple radioligand binding studies, compares the in vitro binding affinities of the active enantiomer of ethylphenidate ((+)-EPH) and cocaine at the dopamine transporter.

CompoundTest SystemRadioligandIC50 (nM)Ki (nM)Reference(s)
(+)-Ethylphenidate Cells expressing hDAT[³H]WIN 35,42827230[2][3][8]
Cocaine Cells expressing hDAT[³H]WIN 35,428367200 - 700[3][8][9]
d-Methylphenidate Cells expressing hDAT[³H]WIN 35,42823161[2]

Table 1: Comparative in vitro binding affinities of (+)-Ethylphenidate and Cocaine for the Dopamine Transporter (DAT). Data for d-Methylphenidate is included for reference.

Analysis of Affinity Data:

The experimental data consistently demonstrates that (+)-ethylphenidate possesses a significantly higher potency for inhibiting dopamine reuptake (IC50 of 27 nM) compared to cocaine (IC50 of 367 nM).[3][8] The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

However, when comparing the inhibition constant (Ki), which is a more direct measure of binding affinity, the values appear more comparable, with some studies showing overlapping ranges. For instance, d-ethylphenidate exhibits a Ki of 230 nM, while the Ki for cocaine is reported to be in the 200-700 nM range.[2][9] This suggests that while their direct affinity for the DAT binding site may be in a similar order of magnitude, other factors may contribute to the observed differences in their functional potency (IC50). It is also noteworthy that ethylphenidate's affinity for DAT is somewhat lower than its parent compound, methylphenidate (Ki of 161 nM).[2]

Experimental Determination of DAT Binding Affinity

To ensure trustworthiness and reproducibility, understanding the methodology behind these affinity values is crucial. The gold-standard method for determining the binding affinity of unlabeled drugs like ethylphenidate and cocaine is the competitive radioligand binding assay.

Principle of the Assay

This assay measures the ability of a test compound (the "competitor," e.g., cocaine) to displace a radiolabeled ligand (e.g., [³H]WIN 35,428) that is known to bind with high affinity and specificity to the target (DAT). The assay is performed by incubating a preparation containing DAT (such as cell membranes from transfected cell lines or brain tissue homogenates) with a fixed concentration of the radioligand and varying concentrations of the competitor. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50.

Detailed Protocol: [³H]WIN 35,428 Competitive Binding Assay

This protocol is a representative workflow for determining the DAT binding affinity of test compounds.

1. Materials and Reagents:

  • Biological Material: PC12 or COS7 cells transiently transfected with human DAT (hDAT), or rat striatal membrane preparations.[10][11]

  • Radioligand: [³H]WIN 35,428 (Specific Activity: ~85 Ci/mmol).[10]

  • Assay Buffer: Sucrose-phosphate buffer (320 mM sucrose, 2.1 mM NaH₂PO₄, 7.3 mM Na₂HPO₄, pH 7.4).[10][12]

  • Test Compounds: Ethylphenidate, Cocaine (dissolved to create a stock solution for serial dilutions).

  • Non-specific Binding Determinand: GBR-12909 (30 µM) or a high concentration of unlabeled cocaine (30 µM).[10]

  • Equipment: 96-well plates, refrigerated centrifuge or cell harvester with glass fiber filters, liquid scintillation counter, scintillation fluid.

2. Assay Procedure:

  • Preparation: Thaw the cell membrane preparation on ice. Resuspend the membranes in ice-cold assay buffer to the desired protein concentration (typically 10-20 µg protein per well).

  • Plate Setup: To each well of a 96-well plate, add the assay components in the following order:

    • 50 µL of assay buffer (for Total Binding) OR 50 µL of GBR-12909 (for Non-specific Binding) OR 50 µL of serially diluted test compound (for Competition).

    • 50 µL of [³H]WIN 35,428 (final concentration typically 2-5 nM).[10]

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plates on ice (4°C) for 2 hours to allow the binding to reach equilibrium.[10]

  • Termination & Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This step separates the bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[10]

  • Calculate Ki: Convert the experimentally determined IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[13][14]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

This self-validating system, incorporating controls for total and non-specific binding, ensures that the calculated affinity is a true measure of the drug's interaction with the specific target site.

Experimental Workflow Diagram

G cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare DAT-expressing Cell Membranes prep_reagents Prepare Radioligand, Buffers, and Test Compounds plate_setup Plate Assay: Total, Non-specific & Competition Wells prep_reagents->plate_setup incubation Incubate on Ice (2 hours) plate_setup->incubation filtration Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting (Measure Radioactivity) washing->scintillation calc_ic50 Calculate IC50 (Non-linear Regression) scintillation->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

While both molecules are tropane-based esters that competitively inhibit DAT, the primary structural difference is the ester group: a methyl ester in cocaine and an ethyl ester in ethylphenidate. This seemingly minor change from a methyl (-CH₃) to an ethyl (-CH₂CH₃) group is responsible for the observed differences in binding affinity and selectivity.

The larger ethyl group in ethylphenidate may introduce a subtle steric hindrance within the binding pocket compared to cocaine's methyl group. This could alter the optimal positioning of the molecule and slightly weaken key hydrophobic interactions, potentially explaining its somewhat lower binding affinity (higher Ki) compared to its parent compound, methylphenidate.[2] Interestingly, this modification significantly reduces its affinity for the norepinephrine transporter (NET), making ethylphenidate a more selective DAT inhibitor than methylphenidate.[2] Cocaine, by contrast, inhibits DAT, NET, and the serotonin transporter (SERT) with relatively similar potencies.[9]

G cluster_dat DAT Central Binding Site (S1) cluster_ligands asp79 Asp79 (TM1) hydrophobic_pocket Hydrophobic Pocket (TM3, TM6, TM8) cocaine Cocaine cocaine->asp79 Ionic Bond (Tropane Amine) cocaine->hydrophobic_pocket Hydrophobic Interaction (Methyl Ester) eph Ethylphenidate eph->asp79 Ionic Bond (Tropane Amine) eph->hydrophobic_pocket Slightly Altered Interaction (Ethyl Ester)

Caption: Key ligand interactions within the DAT binding pocket.

Conclusion

This guide provides a comparative analysis of ethylphenidate and cocaine binding at the dopamine transporter. While both compounds are competitive inhibitors that share a common binding site, quantitative data reveals important distinctions. (+)-Ethylphenidate demonstrates a higher functional potency (lower IC50) for inhibiting dopamine uptake than cocaine. However, their direct binding affinities (Ki) fall within a more similar range, suggesting complex structure-activity relationships. The substitution of a methyl with an ethyl ester group in ethylphenidate is the key structural determinant for its pharmacological profile. The detailed experimental protocol provided herein offers a robust framework for researchers to conduct their own comparative binding studies with high scientific integrity.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Cheng-Prusoff Equation Calculator. Calculator.net. [Link]

  • Shan, J., et al. (2011). Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. Journal of the American Chemical Society, 133(13), 5064–5074. [Link]

  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780–789. [Link]

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  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • Volkow, N. D., et al. (1999). Methylphenidate and cocaine have a similar in vivo potency to block dopamine transporters in the human brain. Life sciences, 65(1), PL7-12. [Link]

  • Quizon, P. M., et al. (2018). Mutations of Human Dopamine Transporter at Tyrosine 88, Aspartic Acid 206, and Histidine 547 Influence Basal and HIV-1 Tat-inhibited Dopamine Transport. Cellular and molecular neurobiology, 38(1), 229–243. [Link]

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  • An, H., et al. (2018). In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis. Frontiers in pharmacology, 9, 545. [Link]

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Validation

A Comparative Guide to the Metabolic Differentiation of Ethylphenidate and Methylphenidate for Researchers and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic pathways of ethylphenidate (EPH) and methylphenidate (MPH), offering insights for researchers, scientists, and drug development professionals. We will explore t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the metabolic pathways of ethylphenidate (EPH) and methylphenidate (MPH), offering insights for researchers, scientists, and drug development professionals. We will explore the enzymatic processes governing their transformation, the resulting metabolites, and the analytical techniques essential for their differentiation, supported by experimental data and protocols.

Introduction: The Clinical and Forensic Imperative for Differentiation

Methylphenidate (MPH) is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Ethylphenidate (EPH), a close structural analog, is not only a designer drug in its own right but also a metabolite formed in the human body when MPH is co-ingested with ethanol.[2][3][4] This metabolic interaction, occurring via hepatic transesterification, presents a significant challenge in clinical and forensic toxicology.[2] The presence of EPH can indicate the concurrent use of MPH and alcohol, a factor with both therapeutic and legal implications. Furthermore, as the pharmacological and toxicological profiles of these compounds and their respective enantiomers differ, their accurate differentiation and quantification are paramount for both clinical management and toxicological assessment.[1][5][6] This guide will dissect the metabolic nuances and present robust analytical strategies to distinguish between these two closely related substances.

Part 1: Metabolic Pathways: A Tale of Two Esters

The metabolic fates of methylphenidate and ethylphenidate are intrinsically linked, primarily governed by the activity of human carboxylesterase 1 (CES1).[7][8][9][10] While they share a common primary hydrolytic enzyme, the presence of ethanol introduces a crucial branching point in the metabolic cascade.

Methylphenidate (MPH) Metabolism

The metabolism of MPH is a well-characterized process dominated by hydrolysis.

  • Primary Pathway: Hydrolysis by CES1: The vast majority of orally administered MPH is metabolized by CES1, predominantly in the liver, through de-esterification to its primary, inactive metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA).[8][10][11] This rapid first-pass metabolism is responsible for the relatively low oral bioavailability of MPH.[10][12]

  • Stereoselectivity of CES1: MPH is typically administered as a racemic mixture of its d- and l-threo-enantiomers. The d-enantiomer is the pharmacologically active component.[7] CES1 exhibits significant stereoselectivity, preferentially hydrolyzing the l-enantiomer of MPH at a much faster rate than the d-enantiomer.[7][11] This results in higher plasma concentrations and a longer half-life for the active d-MPH.

  • Minor Pathways: While hydrolysis is the major route, minor metabolic pathways involving cytochrome P450 (CYP) enzymes have been reported, though their contribution to overall clearance is minimal.[13][14] These pathways include aromatic hydroxylation to form p-hydroxy-MPH and oxidation of the piperidine ring to yield 6-oxo-MPH.[1][11][15]

Ethylphenidate (EPH) Formation and Subsequent Metabolism

The presence of ethanol fundamentally alters the metabolic landscape of MPH.

  • Formation via Transesterification: When MPH and ethanol are co-ingested, CES1 can catalyze a transesterification reaction, substituting the methyl group of MPH with an ethyl group from ethanol to form ethylphenidate.[2][4][16][17] This process is analogous to the formation of cocaethylene from the concurrent use of cocaine and alcohol.[2][16] The formation of EPH is generally a minor pathway, with only a small percentage of the MPH dose being converted.[2][18]

  • Stereoselectivity in EPH Formation: The transesterification process is also stereoselective, with l-MPH being more readily converted to l-EPH than d-MPH is to d-EPH.[15][17]

  • Metabolism of EPH: Once formed, EPH itself is a substrate for CES1 and is hydrolyzed to ritalinic acid.[2][15] This makes ritalinic acid a common downstream metabolite of both MPH and EPH, complicating toxicological analysis if it is the only metabolite measured.

Comparative Metabolic Pathway Diagram

The following diagram illustrates the key metabolic routes for methylphenidate and the formation of ethylphenidate in the presence of ethanol.

G cluster_0 MPH Methylphenidate (MPH) (d- and l-threo enantiomers) EPH Ethylphenidate (EPH) (d- and l-threo enantiomers) MPH->EPH Transesterification (Requires Ethanol) RA Ritalinic Acid (RA) (Inactive) MPH->RA Hydrolysis (Major Pathway) Minor_Metabolites Minor Metabolites (p-hydroxy-MPH, 6-oxo-MPH) MPH->Minor_Metabolites Oxidation/Hydroxylation (Minor Pathway) Ethanol Ethanol Ethanol->EPH EPH->RA Hydrolysis CES1_hydrolysis CES1 CES1_trans CES1 CYP450 CYP450s

Caption: Metabolic pathways of MPH and the formation of EPH.

Part 2: Analytical Methodologies for Differentiation

The structural similarity between MPH and EPH necessitates the use of high-resolution analytical techniques for their unambiguous differentiation and quantification.

Overview of Analytical Challenges
  • Structural Analogs: MPH and EPH differ only by a methylene group (-CH2-), resulting in very similar chemical properties and chromatographic behavior.

  • Common Metabolite: The presence of ritalinic acid as a metabolite for both parent compounds means that its detection alone cannot confirm the use of a specific substance.[15]

  • Chiral Isomers: The d- and l-enantiomers of both MPH and EPH exhibit different pharmacological potencies.[6][7][19][20] Therefore, chiral separation methods are often required for a complete pharmacokinetic and pharmacodynamic understanding.

Recommended Analytical Techniques
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of MPH, EPH, and their metabolites in biological matrices.[5][6][21][22][23][24][25] It offers excellent sensitivity and selectivity, allowing for the quantification of low concentrations of the analytes and their isomers. Chiral LC columns can be employed for enantiomeric separation.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of these compounds. However, phenidates can be thermally labile, potentially leading to degradation in the hot GC injection port.[26][27] Derivatization, for example with trifluoroacetic anhydride (TFAA), is often employed to improve chromatographic properties and thermal stability.[28][29]

  • Supercritical Fluid Chromatography (SFC): SFC is particularly well-suited for chiral separations and is an excellent alternative to LC for the enantiomeric analysis of MPH and EPH.[19][30][31] It often provides faster analysis times and uses less organic solvent compared to traditional chiral LC methods.

Experimental Protocols

The following are generalized protocols based on published methodologies. Researchers should perform their own validation according to established guidelines.

Protocol 1: LC-MS/MS for the Simultaneous Chiral Analysis of MPH, EPH, and Ritalinic Acid in Plasma

This protocol is a synthesis of methodologies described in the literature.[5][6][24]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 500 µL of plasma, add an internal standard solution (e.g., deuterated analogs of MPH, EPH, and RA).

    • Precondition a mixed-mode cation exchange SPE cartridge.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with an acidic solution (e.g., 0.1 M acetic acid) followed by methanol to remove interferences.

    • Elute the analytes with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Chiral Column: A vancomycin-based or similar chiral stationary phase column suitable for enantiomeric separation.

    • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

    • Column Temperature: Controlled, typically between 25-40°C.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte for confirmation.

      • Example transitions: MPH (m/z 234.2 -> 84.1), EPH (m/z 248.2 -> 84.1), RA (m/z 220.1 -> 84.1). Note: Specific transitions must be optimized in-house.

Protocol 2: GC-MS Analysis of MPH and EPH in Serum with Derivatization

This protocol is a synthesis of methodologies described in the literature.[27][28][29]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of serum, add an internal standard (e.g., ethylphenidate when analyzing for methylphenidate, or a deuterated analog).

    • Adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.

    • Extract the analytes with a non-polar organic solvent (e.g., a mixture of hexane and benzene or ethyl acetate).

    • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness.

  • Derivatization:

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50 µL of ethyl acetate).

    • Add a derivatizing agent (e.g., 50 µL of trifluoroacetic anhydride - TFAA) and heat (e.g., 70°C for 20 minutes) to form the TFA derivatives.

    • Evaporate the excess reagent and solvent and reconstitute in a final solvent for injection (e.g., hexane).

  • GC-MS Conditions:

    • GC System: A gas chromatograph with a capillary column (e.g., DB-1 or DB-5).

    • Injector: Operate in splitless mode. To minimize thermal degradation, use a lower injector port temperature (e.g., 200-250°C).[27]

    • Oven Program: A temperature gradient starting at a low temperature (e.g., 70-100°C) and ramping up to a final temperature (e.g., 300°C).

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analytes for enhanced sensitivity and selectivity.

General Analytical Workflow Diagram

G cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Biological Sample Collection (Plasma, Urine, etc.) Sample_Prep Sample Preparation (SPE or LLE) Sample_Collection->Sample_Prep Addition of Internal Standard Chromatography Chromatographic Separation (LC, GC, or SFC) Sample_Prep->Chromatography MS Mass Spectrometric Detection (MS/MS) Chromatography->MS Data_Analysis Data Analysis (Quantification & Confirmation) MS->Data_Analysis Report Reporting of Results Data_Analysis->Report

Caption: General workflow for the analysis of MPH and EPH.

Part 3: Comparative Data Summary

The table below summarizes the key differential features between methylphenidate and ethylphenidate.

FeatureMethylphenidate (MPH)Ethylphenidate (EPH)
Primary Use ADHD/Narcolepsy medication[1]Designer drug / MPH-ethanol metabolite[2][3]
Primary Metabolic Enzyme Carboxylesterase 1 (CES1)[7][8][9]Carboxylesterase 1 (CES1)[15]
Major Metabolic Pathway Hydrolysis to Ritalinic Acid[1][8][11]Hydrolysis to Ritalinic Acid[2][15]
Unique Metabolic Marker Parent drug (MPH)Parent drug (EPH)
Formation Condition N/A (Administered drug)Transesterification of MPH with ethanol[2][4][16]
Pharmacologically Active Enantiomer d-threo-methylphenidate[7]d-threo-ethylphenidate[16]
Typical Analytical Range (Plasma) Low ng/mL[5]pg/mL to low ng/mL (when formed from MPH)[12][18]
Recommended Analytical Method LC-MS/MS, GC-MS, SFC[19][21][28]LC-MS/MS, GC-MS, SFC[6][24][25][30]
Conclusion and Future Perspectives

The metabolic differentiation of ethylphenidate from methylphenidate hinges on understanding the role of CES1 in both hydrolysis and transesterification. While both compounds yield the common metabolite ritalinic acid, the presence of ethylphenidate itself is a definitive marker of either direct consumption or the co-ingestion of methylphenidate and ethanol. The stereoselective nature of these metabolic processes further underscores the need for chiral analytical methods to fully elucidate the pharmacokinetic and pharmacodynamic consequences.

For professionals in research and drug development, the choice of analytical methodology is critical. LC-MS/MS remains the most robust and widely accepted technique for its sensitivity and specificity, particularly when coupled with chiral chromatography. As the landscape of novel psychoactive substances continues to evolve, the principles and techniques outlined in this guide will remain fundamental to the accurate identification and quantification of phenidate-based compounds in complex biological matrices. Future research may focus on developing even more rapid and field-portable detection methods and further exploring the impact of genetic polymorphisms in CES1 on the relative formation of EPH.[32]

References

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Comparative

A Comparative Guide to Determining the Brain-to-Plasma Concentration Ratio of Ethylphenidate

For researchers, scientists, and drug development professionals dedicated to advancing Central Nervous System (CNS) therapeutics, understanding a compound's ability to penetrate the blood-brain barrier (BBB) is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing Central Nervous System (CNS) therapeutics, understanding a compound's ability to penetrate the blood-brain barrier (BBB) is paramount. The brain-to-plasma concentration ratio (Kp) is a critical pharmacokinetic parameter that quantifies this exposure. This guide provides an in-depth comparison of the primary methodologies for determining the Kp of ethylphenidate (EPH), a psychoactive substance and a metabolite formed from the co-ingestion of methylphenidate (MPH) and ethanol.

Ethylphenidate, a close analog of methylphenidate, acts as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the brain.[1] Its formation and psychoactive properties necessitate a clear understanding of its CNS pharmacokinetics to evaluate its neurophysiological and toxicological effects.

This guide will dissect and compare the two cornerstone methodologies for Kp determination: Total Brain Concentration via Tissue Homogenate and Unbound Brain Concentration via In Vivo Microdialysis . We will explore the theoretical underpinnings, provide detailed experimental protocols, and present a critical evaluation of the data each method yields, empowering you to make informed decisions for your research.

The Significance of Brain-to-Plasma Ratio (Kp) and the Unbound Fraction (Kp,uu)

The total brain-to-plasma ratio, Kp , is the ratio of the total drug concentration in the brain to that in the plasma at a steady state. While historically used, this metric can be misleading as it includes drug molecules that are non-specifically bound to brain tissue and lipids, rendering them pharmacologically inactive.

The more insightful metric, and the current industry gold standard, is the unbound brain-to-plasma partition coefficient, Kp,uu . This value represents the ratio of the unbound, pharmacologically active drug concentration in the brain's interstitial fluid to the unbound concentration in plasma. A Kp,uu value of unity suggests passive diffusion across the BBB, while values greater or less than one indicate active influx or efflux, respectively. Understanding the Kp,uu is crucial for accurately predicting target engagement and pharmacodynamic outcomes.

Methodology 1: Total Brain Concentration via Tissue Homogenate

This classic ex vivo approach provides the total concentration of the analyte in a defined brain region. It is a robust and widely used method for determining the Kp value.

Causality Behind Experimental Choices

The brain homogenate method is predicated on the complete disruption of brain tissue to release all of the analyte, both bound and unbound, into a solution for quantification. The choice of homogenization buffer is critical to ensure the stability of the analyte and efficient protein precipitation. Subsequent extraction steps are designed to isolate the drug from the complex biological matrix, and quantification is typically achieved using highly sensitive and specific techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow and Protocol

The determination of the total brain-to-plasma ratio using the brain homogenate method follows a sequential process from sample collection to data analysis.

G cluster_0 In-Life Phase cluster_1 Sample Processing cluster_2 Analysis & Calculation drug_admin Drug Administration (Ethylphenidate) blood_collection Blood Collection (Terminal) drug_admin->blood_collection brain_extraction Brain Extraction (Euthanasia & Perfusion) blood_collection->brain_extraction plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep brain_homogenize Brain Homogenization brain_extraction->brain_homogenize extraction Analyte Extraction (LLE or SPE) plasma_prep->extraction brain_homogenize->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis concentration_det Concentration Determination (ng/mL or ng/g) lcms_analysis->concentration_det kp_calc Kp Calculation (C_brain / C_plasma) concentration_det->kp_calc

Caption: Workflow for Kp determination using the brain homogenate method.

Step-by-Step Protocol:

  • In-Life Phase & Sample Collection:

    • Administer ethylphenidate to the study animals (e.g., mice or rats) via the desired route.

    • At a predetermined time point (to approximate steady-state), collect a terminal blood sample via cardiac puncture into an anticoagulant-treated tube.

    • Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

    • Excise the whole brain or specific regions of interest and immediately flash-freeze in liquid nitrogen, then store at -80°C until analysis.[2]

  • Plasma Preparation:

    • Centrifuge the collected blood sample (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Carefully collect the supernatant (plasma) and store it at -80°C.

  • Brain Tissue Homogenization:

    • Weigh the frozen brain tissue.

    • Add a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of a suitable buffer like phosphate-buffered saline or a sucrose solution) to the tissue in a homogenization tube.[3]

    • Homogenize the tissue using a mechanical homogenizer (e.g., a bead-based homogenizer like a Bullet Blender™ or a rotor-stator homogenizer) until a uniform suspension is achieved.[3][4] Keep the sample on ice throughout the process to minimize degradation.

  • Sample Extraction (Plasma and Brain Homogenate):

    • To an aliquot of plasma or brain homogenate, add a protein precipitation solvent (e.g., ice-cold acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog of ethylphenidate).

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 12,000 g for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis. For increased cleanliness, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be performed on the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method. The specific parameters will need to be optimized for ethylphenidate.

Parameter Typical Value/Condition
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined for Ethylphenidate (parent ion -> product ion)
  • Data Analysis and Kp Calculation:

    • Quantify the concentration of ethylphenidate in the plasma (ng/mL) and brain homogenate (ng/g) samples using a standard curve.

    • Calculate the total brain-to-plasma ratio (Kp) using the following formula: Kp = Concentration in Brain (ng/g) / Concentration in Plasma (ng/mL)

Methodology 2: Unbound Brain Concentration via In Vivo Microdialysis

In vivo microdialysis is a sophisticated technique that allows for the sampling of unbound molecules from the interstitial fluid of the brain in awake, freely moving animals. This method is considered the "gold standard" for determining the pharmacologically relevant unbound drug concentrations and for calculating the Kp,uu.[5]

Causality Behind Experimental Choices

This technique is based on the passive diffusion of unbound analytes across a semi-permeable membrane of a microdialysis probe inserted into a specific brain region. The probe is continuously perfused with a physiological solution (perfusate). The concentration of the analyte in the collected dialysate is proportional to the unbound concentration in the surrounding interstitial fluid. The choice of probe, membrane cut-off, and perfusion flow rate are critical parameters that influence the recovery of the analyte and must be carefully calibrated.

Experimental Workflow and Protocol

The in vivo microdialysis workflow involves surgical implantation of a probe, followed by continuous sampling and analysis.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Analysis & Calculation probe_cal Probe Recovery Calibration (In Vitro) surgery Stereotaxic Surgery (Probe Implantation) probe_cal->surgery recovery Post-Surgical Recovery surgery->recovery perfusion Probe Perfusion (aCSF) recovery->perfusion drug_admin Drug Administration (Ethylphenidate) perfusion->drug_admin dialysate_collection Dialysate Collection (Fractionated) drug_admin->dialysate_collection lcms_analysis LC-MS/MS Analysis of Dialysate dialysate_collection->lcms_analysis unbound_conc Calculate Unbound Conc. (C_dialysate / Recovery) lcms_analysis->unbound_conc kpuu_calc Kp,uu Calculation (C_u,brain / C_u,plasma) unbound_conc->kpuu_calc

Caption: Workflow for Kp,uu determination using in vivo microdialysis.

Step-by-Step Protocol:

  • Probe Calibration (In Vitro Recovery):

    • Before implantation, determine the in vitro recovery of ethylphenidate for the specific microdialysis probe and membrane. This is done by placing the probe in a standard solution of ethylphenidate and measuring the concentration in the dialysate at the intended flow rate.

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula into the skull, targeting the brain region of interest (e.g., striatum, prefrontal cortex).

    • Allow the animal to recover from surgery for a specified period.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to a microinfusion pump and a fraction collector.

    • Begin perfusing the probe with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[6]

    • After a stabilization period, administer ethylphenidate to the animal.

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

    • Simultaneously, collect blood samples at corresponding time points to determine the unbound plasma concentration.

  • Sample Analysis:

    • Directly analyze the dialysate fractions by a highly sensitive LC-MS/MS method.

    • Process the blood samples to obtain plasma and determine the unbound fraction of ethylphenidate using techniques like equilibrium dialysis or ultrafiltration. Analyze the unbound plasma portion by LC-MS/MS.

  • Data Analysis and Kp,uu Calculation:

    • Calculate the unbound concentration of ethylphenidate in the brain interstitial fluid (Cu,brain) for each time point using the following formula: Cu,brain = Cdialysate / In Vivo Recovery (In vivo recovery can be estimated using methods like the zero-net-flux method or retrodialysis).

    • Determine the unbound plasma concentration (Cu,plasma).

    • Calculate the unbound brain-to-plasma partition coefficient (Kp,uu) by comparing the area under the curve (AUC) for the unbound concentrations in the brain and plasma: Kp,uu = AUCbrain, unbound / AUCplasma, unbound

Comparison of Methodologies

The choice between the brain homogenate and in vivo microdialysis methods depends on the specific research question, available resources, and the stage of drug development.

FeatureBrain Homogenate MethodIn Vivo Microdialysis
Parameter Measured Total drug concentration (bound + unbound)Unbound drug concentration in interstitial fluid
Calculated Ratio Kp (Total brain-to-plasma ratio)Kp,uu (Unbound brain-to-plasma ratio)
Pharmacological Relevance Moderate; can be misleading due to non-specific binding.High; directly measures the pharmacologically active fraction.
Throughput Relatively high; suitable for screening multiple compounds.Low; technically demanding and time-consuming.
Data Output Single time-point data per animal.Dynamic concentration-time profile from a single animal.
Animal Usage Requires a group of animals for a time course.Provides a full time course from a single animal, reducing variability.
Technical Complexity Moderate; requires standard bioanalytical lab equipment.High; requires specialized surgical skills and microdialysis equipment.
Limitations - Does not differentiate between bound and unbound drug.- Potential for contamination from residual blood if perfusion is incomplete.- Potential for tissue damage around the probe.- Recovery can be low and variable, especially for lipophilic compounds.- Limited to molecules that can cross the dialysis membrane.[7]

Conclusion and Recommendations

For a comprehensive understanding of ethylphenidate's CNS pharmacokinetics, a tiered approach is recommended.

  • For initial screening and establishing basic brain penetration , the brain homogenate method is a cost-effective and higher-throughput option. It can rapidly confirm that ethylphenidate enters the brain and provide a Kp value for comparison with other compounds. The finding that ethylphenidate achieves higher total brain concentrations than methylphenidate provides a strong rationale for its psychoactive effects.

  • For a definitive assessment of target-site concentration and to inform pharmacodynamic modeling , in vivo microdialysis is the superior method. It provides the crucial Kp,uu value, which is a more accurate predictor of pharmacological activity. This method would allow researchers to determine the true driving force for ethylphenidate's effects on dopamine and norepinephrine transporters at the synapse.

Ultimately, the integration of data from both methodologies provides the most complete picture. The brain homogenate method can establish the extent of total accumulation, while in vivo microdialysis reveals the concentration of the unbound, active molecule available to interact with its targets in the brain. This dual approach ensures both scientific rigor and the generation of decision-enabling data in the development and characterization of CNS-active compounds like ethylphenidate.

References

  • Williard, R. L., Middaugh, L. D., Zhu, H. J., & Patrick, K. S. (2007). Methylphenidate and its ethanol transesterification metabolite ethylphenidate: brain disposition, monoamine transporters and motor activity. Behavioural pharmacology, 18(1), 39–51. [Link]

  • Balcioglu, A., Ren, J. Q., McCarthy, D., Spencer, T. J., Biederman, J., & Bhide, P. G. (2009). Plasma and brain concentrations of oral therapeutic doses of methylphenidate and their impact on brain monoamine content in mice. Neuropharmacology, 57(7-8), 687–693. [Link]

  • de Lange, E. C. (2013). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. British journal of clinical pharmacology, 76(5), 653–666. [Link]

  • NIBSC. (n.d.). Brain Tissue Preparation. Retrieved from [Link]

  • Scientific Instrument Services, Inc. (2009). Protocol for Brain Tissue Homogenization in the Bullet Blender. Retrieved from [Link]

  • Routledge, C., & O'Connor, W. T. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 8(7), 845–857. [Link]

  • Di, L., & Kerns, E. H. (2009). Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving New Concept. Chemistry & biodiversity, 6(11), 2011–2041. [Link]

  • Wikipedia. (n.d.). Ethylphenidate. Retrieved from [Link]

  • Smith, K. M., Larive, C. K., & Roman, J. (2012). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Journal of analytical toxicology, 36(3), 169–178. [Link]

  • Wu, D., Chen, Q., Chen, X., Han, F., Chen, Z., & Wang, Y. (2023). The Blood–Brain Barrier: Structure, Regulation, and Drug Delivery. Signal Transduction and Targeted Therapy, 8(1), 217. [Link]

  • Baker, M. (2010). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical and Bioanalytical Chemistry, 398(2), 627–640. [Link]

  • Thompson, A. C. (2017). Overview of Brain Microdialysis. Current protocols in neuroscience, 80, 7.1.1–7.1.27. [Link]

  • Brunner, M., & Langer, O. (2006). Microdialysis versus other techniques for the clinical assessment of in vivo tissue drug distribution. The AAPS journal, 8(2), E263–E273. [Link]

  • Elmquist, W. F., & Sawchuk, R. J. (1997). Application of microdialysis in pharmacokinetic studies. Pharmaceutical research, 14(3), 267–288. [Link]

  • Chaurasia, C. S. (1999). In vivo microdialysis sampling: theory and applications. Biomedical chromatography : BMC, 13(5), 317–332. [Link]

  • Watson, C. J., & Jones, D. J. (2003). Overview of microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.1. [Link]

  • Liu, X., Smith, B. J., Chen, C., Callegari, E., Becker, S. L., Chen, X., & Langer, O. (2006). Evaluation of cerebrospinal fluid concentration and plasma free concentration as a surrogate measurement for brain free concentration. Drug metabolism and disposition: the biological fate of chemicals, 34(9), 1443–1447. [Link]

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